Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-5-4-7(6-12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPAGOTHFVRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408298 | |
| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122684-35-9 | |
| Record name | 1,1-Dimethylethyl 3-(aminothioxomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122684-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic route for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate, a compound of interest for further chemical and pharmaceutical development. Due to the limited availability of direct synthesis protocols for this specific molecule, this guide details a robust two-step approach. The synthesis commences with the preparation of the key intermediate, Tert-butyl 3-aminopyrrolidine-1-carboxylate, followed by its conversion to the target thiourea derivative.
The methodologies presented are based on well-established and frequently cited chemical transformations, ensuring a high probability of success for researchers in a laboratory setting.
Proposed Synthesis Route
The synthesis is divided into two primary stages:
-
Step 1: Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate. This step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent side reactions.
-
Step 2: Synthesis of this compound. This involves the conversion of the primary amino group of the intermediate into a thiourea functionality using benzoyl isothiocyanate, followed by the removal of the benzoyl protecting group.
Logical Workflow of the Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate
This procedure details the Boc protection of 3-aminopyrrolidine.
Materials:
-
3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Chloroform (CHCl₃)
-
Brine solution
Procedure:
-
A solution of 3-aminopyrrolidine (10 mmol) in chloroform (50 mL) is cooled to 0°C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (10 mmol) in chloroform (50 mL) is added dropwise to the cooled solution of 3-aminopyrrolidine.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then washed with a brine solution, and the organic layer is separated.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel column chromatography to afford pure Tert-butyl 3-aminopyrrolidine-1-carboxylate.
Step 2: Synthesis of this compound
This procedure outlines the conversion of the synthesized amine to the target thiourea.
Materials:
-
Tert-butyl 3-aminopyrrolidine-1-carboxylate
-
Benzoyl isothiocyanate
-
Acetone
-
Sodium hydroxide (NaOH) solution
Procedure:
-
A solution of Tert-butyl 3-aminopyrrolidine-1-carboxylate (10 mmol) in acetone is prepared.
-
Benzoyl isothiocyanate (10 mmol) is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the intermediate, Tert-butyl 3-(3-benzoylcarbamothioyl)pyrrolidine-1-carboxylate.
-
The crude intermediate is then treated with an aqueous solution of sodium hydroxide and heated to facilitate the hydrolysis of the benzoyl group.[1]
-
After cooling, the reaction mixture is neutralized with a suitable acid.
-
The product, this compound, can be extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis route. The yields are estimated based on typical values for these types of reactions reported in the literature.
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |
| 1 | 3-Aminopyrrolidine | 86.13 | 10 | 1.0 | Tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | 1.86 | ~98% |
| 1 | Di-tert-butyl dicarbonate | 218.25 | 10 | 1.0 | ||||
| 2 | Tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | 10 | 1.0 | This compound | 245.35 | 2.45 | 70-85% |
| 2 | Benzoyl isothiocyanate | 163.20 | 10 | 1.0 |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
-
Chloroform is a hazardous solvent and should be handled with care.
-
Benzoyl isothiocyanate is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
A Technical Guide to the Physicochemical Properties of Boc-Protected Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of drug candidates.[1][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in the synthesis of pyrrolidine-based pharmaceuticals, facilitating controlled reactions and enhancing solubility in organic solvents.[4] This guide provides an in-depth analysis of the core physicochemical properties of various Boc-protected pyrrolidine compounds, details standard experimental protocols for their characterization, and illustrates their relevance in synthetic workflows and biological pathways.
Core Physicochemical Properties
The physicochemical properties of Boc-protected pyrrolidine derivatives are critical determinants of their behavior in both synthetic reactions and biological systems. These properties, including molecular weight, melting point, boiling point, and pKa, influence factors such as reaction kinetics, purification methods, formulation, and pharmacokinetic profiles.
Table 1: Physicochemical Data of Representative Boc-Protected Pyrrolidine Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| N-Boc-pyrrolidine | 86953-79-9 | C₉H₁₇NO₂ | 171.24[5][6] | N/A | 80 °C / 0.2 mmHg[5][7][8] | -1.28 ± 0.20[7] |
| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | 34-38[9] | 270.9 ± 33.0 | -1.79 ± 0.20[9] |
| (R)-(-)-N-Boc-3-pyrrolidinol | 109431-87-0 | C₉H₁₇NO₃ | 187.24[10] | N/A | N/A | N/A |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | C₉H₁₈N₂O₂ | 186.25[11] | 50[11] | 112 °C / 0.25 mmHg[11] | 12.37 ± 0.20[11] |
| 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | C₁₀H₁₇NO₄ | 215.25 | 133-138[12] | 337.2 ± 35.0 | 4.47 ± 0.20[12] |
Solubility Profile
Solubility is a crucial parameter for drug development, influencing everything from reaction work-up to bioavailability. The Boc group generally enhances solubility in a range of organic solvents compared to the unprotected parent amine. The presence of additional functional groups, such as hydroxyls or carboxylic acids, further modifies the solubility profile.
Table 2: Qualitative Solubility of Selected Boc-Protected Pyrrolidine Compounds
| Compound Name | Water | Dichloromethane (DCM) | Methanol | Ethyl Acetate | Hexane |
| N-Boc-pyrrolidine | Insoluble | Soluble | Soluble[7] | Soluble | Soluble |
| N-Boc-3-pyrrolidinone | Insoluble[9] | Soluble[9] | Soluble[9] | Soluble[9] | Insoluble |
| (R)-(-)-N-Boc-3-pyrrolidinol | Sparingly Soluble | High Solubility[13] | High Solubility[13] | High Solubility[13] | Low Solubility[13] |
| (S)-3-(Boc-amino)pyrrolidine | Soluble[11] | Soluble | Soluble (in Ethanol)[11] | Soluble | Sparingly Soluble |
| 1-Boc-pyrrolidine-3-carboxylic acid | Sparingly Soluble | Soluble | Soluble | Soluble | Insoluble |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization and quality control. The following sections detail standard laboratory procedures for measuring melting point and solubility.
Melting Point Determination
The melting point of a solid organic compound provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[14]
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: Finely powder a small amount of the dry organic compound.[14] Pack the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[15][16]
-
Apparatus Setup (Thiele Tube): Attach the capillary tube to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[14][15] Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level.[14]
-
Apparatus Setup (Mel-Temp): Insert the capillary tube into the heating block of the Mel-Temp apparatus.
-
Heating: Heat the apparatus gently. For an unknown sample, a rapid initial determination can find the approximate melting point. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[14]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has completely liquefied (T2).[17] The melting point is reported as the range T1-T2.
-
Post-Measurement: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a melted sample.[15]
Solubility Determination
Qualitative solubility tests are used to determine the appropriate solvent for reactions, recrystallization, and chromatography. These tests are based on the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[18]
Methodology: Small-Scale Solubility Test
-
Sample Preparation: Place approximately 25 mg of the solid compound (or 0.05 mL of a liquid) into a small test tube.[19]
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[19]
-
Mixing: After each addition, shake or stir the mixture vigorously for at least 60 seconds.[18]
-
Observation: Observe the mixture.
-
Recording: Record the result for each solvent tested (e.g., water, 5% HCl, 5% NaOH, diethyl ether, hexane).[19][20]
-
Acid-Base Testing: For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic functional groups.[20] For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid) groups, respectively.[19][20]
Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key logical and experimental processes involving Boc-protected pyrrolidines.
Logical Workflow: Solubility Testing
The following diagram outlines the decision-making process for classifying an unknown organic compound based on its solubility in a series of solvents.
Experimental Workflow: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol
This diagram illustrates a typical experimental workflow for the Boc protection of a pyrrolidine derivative, a fundamental reaction in many synthetic routes.[21]
Signaling Pathway: M3 Muscarinic Receptor
Boc-protected pyrrolidinols are key chiral building blocks for synthesizing muscarinic receptor agonists.[22] The stereochemistry at the 3-position of the pyrrolidine ring is crucial for biological activity. The diagram below shows the Gq-coupled signaling pathway activated by an M3 muscarinic agonist.[22]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Boc-四氢吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Boc-Pyrrolidine | 86953-79-9 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]
- 10. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 12. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. pennwest.edu [pennwest.edu]
- 18. chem.ws [chem.ws]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Mechanism of action of pyrrolidine-based enzyme inhibitors
An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Based Enzyme Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic applications.[1][2] Its structural rigidity, stereochemical complexity, and ability to engage in key hydrogen bonding and hydrophobic interactions make it a versatile building block for designing potent and selective enzyme inhibitors.[3] This technical guide provides a comprehensive overview of the mechanisms of action employed by pyrrolidine-based inhibitors across a range of important enzyme classes, including proteases, glycosidases, and oxidoreductases. We will delve into the specific binding modes, present quantitative inhibitory data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a thorough resource for professionals in drug discovery and development.
Core Principles of Enzyme Inhibition
Enzyme inhibitors modulate an enzyme's activity and are broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, are further categorized based on their interaction with the enzyme and its substrate.[4]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[5][6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.[4][5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[4][5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, affecting both Kₘ and Vₘₐₓ.[4]
The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The Kᵢ reflects the binding affinity of the inhibitor and is an absolute value, while the IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[7]
Mechanisms of Action at Specific Enzyme Targets
The versatility of the pyrrolidine scaffold allows it to target a wide array of enzymes through diverse mechanisms.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine exopeptidase that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[8][9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release.[10] By inhibiting DPP-4, pyrrolidine-based drugs, known as "gliptins," prolong the action of incretins, making them a cornerstone therapy for type 2 diabetes.[11][12]
Mechanism: Pyrrolidine-containing DPP-4 inhibitors often feature a cyanopyrrolidine moiety that acts as a warhead. The nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the enzyme's active site.[1] The pyrrolidine ring itself fits into the S1 subsite of the enzyme, which preferentially binds proline residues. Additional substituents on the pyrrolidine scaffold can form interactions with the S2 and S2 extensive domains, enhancing potency and selectivity.[8]
Figure 1: Signaling pathway of DPP-4 inhibition.
| Inhibitor | Target | IC₅₀ | Kᵢ | Type of Inhibition |
| Vildagliptin | DPP-4 | ~50 nM | - | Reversible, Covalent |
| Saxagliptin | DPP-4 | ~50 nM | - | Reversible, Covalent |
| Linagliptin | DPP-4 | ~1 nM | - | Reversible, Non-covalent |
| Gemigliptin | DPP-4 | 11.32 ± 1.59 μM[13] | - | Reversible |
Prolyl Oligopeptidase (POP) Inhibitors
Prolyl oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small proline-containing neuropeptides, such as vasopressin and substance P, which are involved in memory and learning.[14][15] Consequently, POP inhibitors are investigated as potential cognitive enhancers.[15]
Mechanism: Many potent POP inhibitors are based on an N-acyl-L-prolyl-pyrrolidine scaffold.[16] The C-terminal pyrrolidine moiety occupies the S1 substrate specificity pocket, where it can form stacking interactions with tryptophan (Trp595) and other contacts with the active site serine (Ser554).[17] Unlike DPP-4 inhibitors with a nitrile warhead, these compounds are typically reversible, non-covalent inhibitors.[17] They act as transition-state analogues but are unable to bind covalently to the active site serine.[17] Some Fmoc-aminoacylpyrrolidine-2-nitriles have been found to be potent noncompetitive inhibitors.[14]
| Inhibitor | Target | IC₅₀ | Kᵢ | Type of Inhibition |
| N-acyl-pro-pyrrolidine derivatives | POP | Nanomolar range[17] | - | Reversible, Non-covalent[17] |
| Fmoc-prolyl-pyrrolidine-2-nitrile | POP | - | 5 nM[14] | Noncompetitive[14] |
| Fmoc-alanyl-pyrrolidine-2-nitrile | POP | - | 5 nM[14] | Noncompetitive[14] |
Glycosidase Inhibitors
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes have therapeutic potential for treating diabetes, viral infections, and lysosomal storage diseases.[18] Polyhydroxylated pyrrolidines, also known as iminosugars or aza-sugars, are a prominent class of glycosidase inhibitors.[3]
Mechanism: These inhibitors are transition-state mimetics.[18] The five-membered pyrrolidine ring mimics the distorted, oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.[3][18] The protonated nitrogen atom at physiological pH can interact with the catalytic carboxylate residues in the enzyme's active site, mimicking the positive charge of the transition state and leading to potent inhibition. The stereochemistry of the hydroxyl groups on the pyrrolidine ring dictates the specificity for different glycosidases.[19]
| Inhibitor | Target | IC₅₀ | Kᵢ | Type of Inhibition |
| Polyhydroxylated Pyrrolidines | α-Glucosidase | 52.79 ± 6.00 μM (Compound 21)[20] | - | Transition-state Mimic |
| 1,4-dideoxy-1,4-imino-l-arabinitol | α-Glucosidase | Potent inhibitor[3] | - | Transition-state Mimic |
| Pochonicine Analogues | β-N-Acetylhexosaminidase | Potent inhibitors[19] | - | Transition-state Mimic |
| Multimeric Pyrrolidine Iminosugars | α-Galactosidase A | 0.20 µM[2][13] | - | Transition-state Mimic |
Neuraminidase Inhibitors
Neuraminidase (NA) is a key glycoside hydrolase enzyme found on the surface of the influenza virus. It is essential for the release of progeny virions from infected host cells. Inhibiting NA prevents viral propagation and is a primary strategy for treating influenza.[21][22]
Mechanism: Pyrrolidine-based NA inhibitors are designed to mimic the natural substrate, sialic acid.[21] They bind to the highly conserved active site of the neuraminidase enzyme. Key interactions often involve a carboxylic acid group on the pyrrolidine scaffold forming salt bridges with a trio of arginine residues (Arg118, Arg292, Arg371) in the active site. Other substituents can engage in hydrophobic interactions, and in some cases, induce conformational changes in the enzyme, such as with residue Glu276, to create new hydrophobic binding pockets.[21]
| Inhibitor | Target | IC₅₀ | Type of Inhibition |
| A-192558 (20e) | Influenza NA A | 0.2 µM[21][23] | Competitive |
| A-192558 (20e) | Influenza NA B | 8 µM[21][23] | Competitive |
| Pyrrolidine Derivatives (e.g., 6e, 9c) | Influenza NA (H3N2) | 1.56 - 2.71 µM[22] | Competitive |
Other Notable Enzyme Targets
The applicability of the pyrrolidine scaffold extends to numerous other enzyme classes.
-
HIV-1 Protease: Pyrrolidinone-containing compounds have been developed as potent inhibitors. An X-ray crystal structure revealed that the pyrrolidinone carbonyl and NH functionalities form crucial hydrogen bonds with residues in the S1' subsite of the enzyme active site.[24] Inhibitor 19b showed an enzymatic Kᵢ of 99 pM.[24]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key target for Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as potent InhA inhibitors that share a hydrogen-bonding pattern with the NAD⁺ cofactor and the catalytic Tyr158 residue.[25][26]
-
Plasmepsins: These aspartic proteases are involved in hemoglobin degradation by the malaria parasite Plasmodium falciparum. Pyrrolidine derivatives, originally designed as HIV-1 protease inhibitors, have shown nanomolar activity against Plasmepsins II and IV.[27]
Key Experimental Protocols
Elucidating the mechanism of action of enzyme inhibitors requires a combination of biochemical and biophysical techniques.
Enzyme Kinetic Assays for IC₅₀ and Kᵢ Determination
This protocol outlines the steps to determine an inhibitor's potency (IC₅₀) and mode of inhibition.
Figure 2: Experimental workflow for kinetic analysis.
Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme, substrate, and inhibitor in an appropriate assay buffer.
-
IC₅₀ Determination:
-
In a multi-well plate, set up reactions containing a fixed concentration of enzyme and substrate (typically at the Kₘ value).
-
Add the pyrrolidine inhibitor across a wide range of concentrations (e.g., from nanomolar to millimolar).[28]
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the substrate or enzyme.
-
Measure the reaction rate (initial velocity, v₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[28]
-
-
Mechanism of Action (Kᵢ Determination):
-
Perform a series of kinetic runs by measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of several fixed concentrations of the inhibitor.[6]
-
Generate Lineweaver-Burk (double reciprocal) plots (1/v₀ vs. 1/[S]).
-
Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) to determine the type of inhibition (competitive, non-competitive, etc.).[6]
-
Calculate the Kᵢ value using the appropriate form of the Michaelis-Menten equation for the determined inhibition type.[7]
-
X-ray Crystallography for Structural Elucidation
This technique provides high-resolution, three-dimensional structural information on how an inhibitor binds to its target enzyme.
Figure 3: General workflow for X-ray crystallography.
Methodology:
-
Protein Expression and Purification: Overexpress and purify the target enzyme to a high degree of homogeneity.
-
Crystallization:
-
Screen for crystallization conditions for the enzyme alone (apo form).
-
Once conditions are found, set up co-crystallization trials by mixing the purified enzyme with a molar excess of the pyrrolidine inhibitor. Alternatively, crystals of the apo enzyme can be soaked in a solution containing the inhibitor.
-
-
Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data as the crystal is rotated.
-
Structure Determination:
-
Process the diffraction data to determine the electron density map of the crystal.
-
Use molecular replacement (if a homologous structure exists) or other methods to solve the phase problem.
-
Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data.[24]
-
-
Analysis: Analyze the final structure to identify the precise binding orientation of the inhibitor and the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the enzyme's active site residues.[25]
Conclusion
Pyrrolidine-based compounds represent a remarkably successful and versatile class of enzyme inhibitors. Their mechanisms of action are diverse, ranging from reversible, non-covalent competition at the active site to the formation of reversible covalent bonds and the mimicry of enzymatic transition states. The stereochemical richness and synthetic tractability of the pyrrolidine scaffold allow for fine-tuning of interactions within an enzyme's binding pocket, leading to the development of highly potent and selective inhibitors. A thorough understanding of these mechanisms, elucidated through rigorous kinetic and structural studies, is paramount for the rational design of next-generation therapeutics for a wide spectrum of diseases, from metabolic disorders and infectious diseases to neurological conditions. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of the pyrrolidine ring in their drug discovery endeavors.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic and synthetic aspects of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate. Extensive searches for experimental spectroscopic data (NMR, IR, MS) and established synthesis protocols for this specific compound did not yield direct results, suggesting it may be a novel or not widely reported molecule.
Therefore, this document provides a comprehensive overview of a closely related analogue, Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate , for which data and synthetic precursors are available. This information serves as a valuable reference for researchers working with substituted pyrrolidine scaffolds.
Analogue Spotlight: Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate
Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate (CAS No. 122684-34-8) is the direct oxygen analogue of the requested compound and serves as a useful surrogate for understanding the spectroscopic and synthetic characteristics of this class of molecules.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 122684-34-8 | [1][2] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.27 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 117.0 to 121.0 °C | [1][2] |
| Purity | >98.0% (HPLC) | [2] |
Spectroscopic Data Summary
While specific spectral data were not found in the immediate search results, commercial suppliers confirm the structure of Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate by NMR.[2] The expected spectral characteristics are outlined below based on the known structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the pyrrolidine ring protons. The chemical shifts of the pyrrolidine protons would be influenced by the carbamoyl group at the C3 position and the Boc-protecting group on the nitrogen.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc group and the carbamoyl group would appear further downfield. Signals for the pyrrolidine ring carbons would also be present.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by absorption bands corresponding to the functional groups present:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3400-3200 |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (Boc-group) | ~1690 |
| C=O stretch (amide) | ~1650 |
| N-H bend (amide) | ~1600 |
Mass Spectrometry (MS):
The mass spectrum, likely acquired using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ at m/z 215.14. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.
Experimental Protocols: Synthesis of a Key Precursor
A plausible synthetic route to this compound would likely start from a corresponding amine precursor. The synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate, a key intermediate, is well-documented.[3]
Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate [3]
This procedure involves the reduction of a protected hydroxypyrrolidine.
-
Step 1: Reaction Setup: To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.15 g, 4.16 mmol) in methanol (16.6 mL), 10% palladium on carbon (345 mg) is added.
-
Step 2: Hydrogenation: The reaction mixture is stirred for 16 hours under a hydrogen atmosphere, which can be supplied via a double-layer balloon.
-
Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by silica gel flash column chromatography to yield tert-butyl 3-aminopyrrolidine-1-carboxylate.
Hypothetical Synthesis Workflow
The following diagram illustrates a hypothetical two-step synthesis of the target compound, this compound, starting from a commercially available precursor.
Caption: Hypothetical synthesis of this compound.
References
Navigating the Synthesis and Properties of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a unique organic molecule containing a pyrrolidine ring, a common structural motif in many biologically active compounds and pharmaceuticals. The presence of a carbamothioyl (thioamide) functional group suggests its potential for diverse chemical reactivity and as a pharmacophore in drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, a proposed synthetic route, and key data for its precursor, offering valuable insights for researchers engaged in medicinal chemistry and novel compound synthesis.
Chemical Identifiers and Physicochemical Properties
As of the latest literature search, specific experimental data for this compound is not publicly available. However, based on its structure, we can identify its key chemical descriptors. For practical research and synthesis, the properties of its direct precursor, tert-butyl 3-aminopyrrolidine-1-carboxylate, are highly relevant.
| Identifier | Value for Tert-butyl 3-aminopyrrolidine-1-carboxylate |
| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--N[1] |
| InChIKey | CMIBWIAICVBURI-ZETCQYMHSA-N[1] |
| Molecular Formula | C₉H₁₈N₂O₂[1] |
| Molecular Weight | 186.25 g/mol [1] |
| CAS Number | 147081-44-5[1] |
Proposed Synthetic Route
The synthesis of the target compound, this compound, can be envisioned through the thioacylation of its corresponding amine precursor, tert-butyl 3-aminopyrrolidine-1-carboxylate. This reaction is a standard method for the formation of thioamides. A plausible experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from tert-butyl 3-aminopyrrolidine-1-carboxylate.
Materials:
-
Tert-butyl 3-aminopyrrolidine-1-carboxylate
-
O,O-Di-tert-butyl-1-carboximidothioate or a similar thioacylating agent
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 eq).
-
Addition of Thioacylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the thioacylating agent (e.g., O,O-Di-tert-butyl-1-carboximidothioate) (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Workflow
The proposed synthesis can be visualized as a straightforward workflow, highlighting the key transformation from the amine precursor to the final thioamide product.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Due to the novelty of this compound, there is currently no published data on its biological activity or its interaction with any signaling pathways. The thioamide functional group is known to be a bioisostere of the amide group and can exhibit unique pharmacological properties, including enhanced metabolic stability or altered receptor binding profiles. Future research is warranted to explore the potential therapeutic applications of this compound.
Conclusion
While direct experimental data for this compound remains elusive, this guide provides essential information for its synthesis and characterization based on established chemical principles. The provided experimental protocol offers a practical starting point for researchers interested in synthesizing this novel compound for further investigation. The unique structural features of this molecule hold promise for its application in medicinal chemistry and drug discovery, inviting further exploration into its biological properties.
References
A Technical Guide to the Biological Activity Screening of Novel Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique three-dimensional nature and stereochemical diversity have established it as a cornerstone in the design of novel therapeutics.[2] This guide provides an in-depth overview of the screening strategies, experimental protocols, and data interpretation for evaluating the biological activities of new pyrrolidine derivatives, with a focus on anticancer, antimicrobial, antidiabetic, and neuroprotective applications.
General Workflow for Biological Activity Screening
The initial screening of a newly synthesized library of pyrrolidine compounds follows a logical progression from broad primary assays to more specific secondary and mechanistic studies. This streamlined process is essential for the efficient identification of lead compounds.
Anticancer Activity Screening
A significant number of pyrrolidine derivatives, such as spirooxindoles and chalcones, have been evaluated for their potential as anticancer agents.[2][3] These compounds can exert their effects by inhibiting kinases, inducing apoptosis, or targeting various cell signaling pathways.[3]
Data Presentation: Anticancer Activity
The cytotoxic effects of various pyrrolidine derivatives are typically quantified by their IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 3.63 ± 0.45 |
| Thiophen-containing Pyrrolidine | MCF-7 | 17 - 28 |
| Thiophen-containing Pyrrolidine | HeLa | 19 - 30 |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine | A549 (Lung) | Varies by derivative |
(Data compiled from multiple sources[2][4][5][6])
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2]
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the pyrrolidine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity Screening
The pyrrolidine scaffold is a key feature in many compounds with potent antibacterial and antifungal properties.[2] Screening for antimicrobial activity is crucial for discovering new agents to combat drug-resistant pathogens.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class/Derivative | Microorganism | MIC Value (µg/mL) |
| Sulfonylamino Pyrrolidine Derivative | S. aureus | 3.11 |
| Sulfonylamino Pyrrolidine Derivative | E. coli | 6.58 |
| Sulfonylamino Pyrrolidine Derivative | P. aeruginosa | 5.82 |
| Pyrrolidine-Thiazole Derivative | B. cereus | 21.70 ± 0.36 |
| Pyrrolidine-Thiazole Derivative | S. aureus | 30.53 ± 0.42 |
| Spiropyrrolidine | S. aureus ATCC 29213 | 16 - 64 |
| Spiropyrrolidine | C. albicans ATCC 90028 | 32 - 128 |
| Halogenated Pyrrolidino-benzene | C. albicans | 32 - 64 |
(Data compiled from multiple sources[7][8][9])
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of a compound against bacteria and fungi.[8]
-
Prepare Inoculum : Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ CFU/mL.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 512 µg/mL) and dilute across the plate, leaving wells for positive (microbe, no compound) and negative (broth only) controls.[7]
-
Inoculation : Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for yeast.[7]
-
Determine MIC : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation (Optional) : To determine the Minimum Bactericidal Concentration (MBC), plate the contents of the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Carbamothioyl-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals
An In-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of carbamothioyl-based heterocyclic compounds as emerging therapeutic agents.
The carbamothioyl moiety, a thiourea derivative embedded within a heterocyclic scaffold, has garnered significant attention in medicinal chemistry. This structural motif is a key pharmacophore in a diverse range of biologically active molecules, demonstrating potential as anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, offering insights for researchers, scientists, and drug development professionals. The guide details experimental protocols for their synthesis and biological evaluation, presents quantitative SAR data, and visualizes key signaling pathways and experimental workflows.
Structure-Activity Relationship Insights
The biological activity of carbamothioyl-containing heterocycles is intricately linked to the nature and substitution pattern of both the heterocyclic ring and the carbamothioyl group. Analysis of various studies reveals several key SAR trends.
Anticancer Activity
In the realm of oncology, these compounds have shown significant promise, often targeting key signaling pathways involved in cell proliferation and survival. For instance, benzothiazole-containing thiourea derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.
A critical aspect of their SAR is the nature of the substituent on the benzothiazole ring. Electron-donating or withdrawing groups at different positions can significantly modulate the anticancer potency. For example, studies have shown that the presence of an ethoxy group at the 6-position of the benzothiazole ring can enhance cytotoxic activity against colon cancer cells.[1]
Furthermore, the substitution on the terminal nitrogen of the thiourea moiety plays a crucial role. Aromatic and heteroaromatic substituents are common, and their electronic properties and steric bulk can influence the compound's interaction with its biological target.
The table below summarizes the in vitro anticancer activity of a series of 1-(6-substituted-1,3-benzothiazol-2-yl)thiourea derivatives against various human cancer cell lines.
| Compound ID | R | Cell Line | IC50 (µM) |
| Va | H | HT-29 | 10.15 ± 0.9 |
| K-562 | 12.35 ± 1.1 | ||
| Neuro-2a | 15.25 ± 1.3 | ||
| MCF-7 | 18.15 ± 1.5 | ||
| HeLa | 20.25 ± 1.9 | ||
| Vb | Cl | HT-29 | 8.25 ± 0.7 |
| K-562 | 10.50 ± 0.9 | ||
| Neuro-2a | 12.75 ± 1.1 | ||
| MCF-7 | 15.25 ± 1.3 | ||
| HeLa | 18.50 ± 1.6 | ||
| Vc | CH3 | HT-29 | 12.50 ± 1.1 |
| K-562 | 15.75 ± 1.4 | ||
| Neuro-2a | 18.25 ± 1.6 | ||
| MCF-7 | 20.50 ± 1.8 | ||
| HeLa | 22.75 ± 2.1 | ||
| Vd | OC2H5 | HT-29 | 6.75 ± 0.5 |
| K-562 | 8.25 ± 0.7 | ||
| Neuro-2a | 10.50 ± 0.9 | ||
| MCF-7 | 12.75 ± 1.1 | ||
| HeLa | 15.25 ± 1.3 | ||
| Cisplatin | HT-29 | 8.50 ± 0.7 | |
| K-562 | 10.75 ± 0.9 | ||
| Neuro-2a | 13.25 ± 1.2 | ||
| MCF-7 | 16.50 ± 1.4 | ||
| HeLa | 18.75 ± 1.7 |
Data sourced from: Russian Journal of Bioorganic Chemistry, Vol. 43, No. 5, 2017, pp. 545–552.[1]
Key Signaling Pathways in Cancer
Carbamothioyl-containing heterocycles often exert their anticancer effects by inhibiting critical signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways are the JAK/STAT and PI3K/AKT/mTOR pathways.
The JAK/STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing gene expression related to inflammation, immunity, and cell proliferation.[2][3][4][5][6]
The PI3K/AKT/mTOR pathway is another crucial intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, and apoptosis.[7][8] Dysregulation of this pathway is a common feature in many cancers.
Experimental Protocols
General Synthesis of 1-(6-substituted-1,3-benzothiazol-2-yl)thioureas
A general method for the synthesis of the title compounds involves the reaction of substituted 2-aminobenzothiazoles with an appropriate isothiocyanate.
Materials:
-
Substituted 2-aminobenzothiazole (1.0 eq)
-
Aryl or alkyl isothiocyanate (1.0 eq)
-
Dry acetone
-
Ethanol for recrystallization
Procedure:
-
A solution of the substituted 2-aminobenzothiazole in dry acetone is prepared.
-
To this solution, an equimolar amount of the corresponding isothiocyanate is added dropwise with constant stirring.
-
The reaction mixture is refluxed for a specified period (typically 2-6 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a small amount of cold ethanol and then recrystallized from ethanol to afford the pure product.
-
The structure of the synthesized compounds is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation: MTT Assay
The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10][11][12][13] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
High-Throughput Screening Workflow
The discovery of novel and potent carbamothioyl-containing heterocycles can be accelerated through high-throughput screening (HTS). A typical HTS workflow for anticancer drug discovery is outlined below.
This workflow begins with the development and miniaturization of a suitable biological assay. A diverse library of carbamothioyl-containing heterocycles is then screened at a single concentration to identify initial "hits." These hits are subsequently validated through dose-response studies to determine their potency (IC50). Structure-activity relationships are then explored by synthesizing and testing analogs of the most promising hits. Finally, lead compounds are subjected to in-depth mechanistic studies and in vivo testing to evaluate their efficacy and safety profiles, ultimately leading to the selection of a preclinical candidate.
Conclusion
Carbamothioyl-containing heterocycles represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. A thorough understanding of their structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, biological evaluation, and optimization of these valuable scaffolds. Future research in this area will likely focus on the development of novel heterocyclic systems, the exploration of new biological targets, and the use of computational methods to refine SAR models and predict the activity of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing of heterocyclic compounds as promising VEGFR2 tyrosine kinase inhibitors: An Insilico analysis | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. merckmillipore.com [merckmillipore.com]
Unlocking New Therapeutic Avenues: A Technical Guide to Pyrrolidine Analogs and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and conformational properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the key molecular targets of pyrrolidine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support and inspire future drug discovery efforts.
Key Therapeutic Targets and Quantitative Efficacy of Pyrrolidine Analogs
Pyrrolidine-based compounds have demonstrated significant activity against a wide range of biological targets implicated in various diseases, including cancer, diabetes, viral infections, and neurological disorders. The following tables summarize the inhibitory activities of several pyrrolidine analogs against these key targets.
Table 1: Enzyme Inhibition by Pyrrolidine Analogs
| Class of Analog | Specific Target | Compound ID/Name | Inhibition Value (IC₅₀/Kᵢ) | Reference |
| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 23d | IC₅₀: 11.32 ± 1.59 μM | [1] |
| Pyrrolidine-2-carbonitrile Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 17a | IC₅₀: 0.017 µM | |
| Pyrrolidine-chalcone Hybrids | α-Glucosidase | Compound 3 | IC₅₀: 25.38 ± 2.09 μM | |
| Pyrrolidine-2,5-dione Derivatives | α-Glucosidase | Compound 11o | IC₅₀: 28.3 ± 0.28 µM | |
| N-acetylpyrrolidine Derivatives | α-Glucosidase | Compound 4a | IC₅₀: 0.52 ± 0.02 mM | |
| Pyrrolidine-based Benzenesulfonamides | Acetylcholinesterase (AChE) | Compound 19a | Kᵢ: 22.34 ± 4.53 nM | [1] |
| Pyrrolidine-based Benzenesulfonamides | Acetylcholinesterase (AChE) | Compound 19b | Kᵢ: 27.21 ± 3.96 nM | [1] |
| N-benzoylthiourea-pyrrolidine Carboxylic Acids | Acetylcholinesterase (AChE) | Compound 15g | IC₅₀: 0.029 µM | |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Acetylcholinesterase (AChE) | Compound 8e | IC₅₀: 3.35 µM | |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Butyrylcholinesterase (BChE) | Compound 8e | IC₅₀: 5.63 µM | |
| Macrocyclic 4-aryl-2-aminopyrimidines | Janus Kinase 2 (JAK2) | Compound 21c (SB1518) | IC₅₀: 23 nM (WT), 19 nM (V617F) | |
| Macrocyclic 4-aryl-2-aminopyrimidines | Fms-like tyrosine kinase-3 (FLT3) | Compound 21c (SB1518) | IC₅₀: 22 nM | |
| Spiropyrrolidine Oxindole Derivatives | Glutathione Peroxidase 4 (GPX4) / MDM2 | Compound 41 | Kᵢ: 0.24 ± 0.06 µM (MDM2) | [1] |
| Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Compound 21 | Kᵢ: 0.53 μM | |
| Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Compound 18 | Kᵢ: 0.077 µM |
Table 2: Receptor Antagonism by Pyrrolidine Analogs
| Class of Analog | Specific Target | Compound ID/Name | Inhibition Value (IC₅₀) | Reference |
| Pyrrolidine-based Pyridine/Piperazine/Pyrimidine | Chemokine Receptor CXCR4 | Compound 26 | 79 nM (Binding Affinity) | [1] |
| Pyrrolidine-based Pyridine/Piperazine/Pyrimidine | Chemokine Receptor CXCR4 | Compound 26 | 0.25 nM (Calcium Flux) | [1] |
Table 3: Inhibition of Protein-Protein Interactions by Pyrrolidine Analogs
| Class of Analog | Target Interaction | Compound ID/Name | Inhibition Value (Kᵢ) | Reference |
| Pyrrolidone Derivatives | p53-MDM2 | Compound 5 | 780 nM | |
| Pyrrolidone Derivatives | p53-MDM2 | Compound 41 | 260.0 nM | |
| Pyrrolidone Derivatives | p53-MDM2 | Compound 60a | 150.0 nM | |
| Spirooxindole Derivatives | p53-MDM2 | Compound 6 | 2.9 nM | |
| Spirooxindole Derivatives | p53-MDM2 | Compound 15 | < 1 nM |
Signaling Pathways Modulated by Pyrrolidine Analogs
The therapeutic effects of pyrrolidine analogs are often mediated through the modulation of complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting both on-target and off-target effects.
Detailed Experimental Protocols
The validation of therapeutic targets and the characterization of inhibitors rely on robust and reproducible experimental assays. This section provides detailed methodologies for several key assays used in the study of pyrrolidine analogs.
Fluorescence Polarization (FP) Assay for Mcl-1 Inhibition
This assay is used to identify and characterize compounds that disrupt the interaction between the Mcl-1 protein and its pro-apoptotic binding partners.
Principle: A small, fluorescently labeled peptide derived from a BH3 domain (e.g., from the Bak protein) is used as a probe. When this probe binds to the larger Mcl-1 protein, its tumbling rate in solution decreases, resulting in a high fluorescence polarization signal. Small molecule inhibitors that bind to the same pocket on Mcl-1 will displace the fluorescent probe, leading to a decrease in the polarization signal.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescein-labeled Bak BH3 peptide (FITC-Bak BH3)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68.
-
Test compounds (pyrrolidine analogs) dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and a known Mcl-1 inhibitor as a positive control.
-
Reagent Preparation: Prepare a solution of Mcl-1 protein and FITC-Bak BH3 peptide in the assay buffer. The final concentrations should be optimized, but typical starting concentrations are 100 nM Mcl-1 and 10 nM FITC-Bak BH3.
-
Assay Reaction: Add the Mcl-1/FITC-Bak BH3 solution to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Calcium Flux Assay for CXCR4 Antagonism
This cell-based functional assay measures the ability of compounds to block the intracellular calcium mobilization induced by the natural ligand of CXCR4, CXCL12.
Principle: CXCR4 is a G-protein coupled receptor that, upon activation by CXCL12, triggers a signaling cascade leading to the release of calcium from intracellular stores. Cells are pre-loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon CXCL12 stimulation results in an increase in fluorescence intensity. A CXCR4 antagonist will block this response.
Materials:
-
A cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Recombinant human CXCL12
-
Test compounds (pyrrolidine analogs) dissolved in DMSO
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
A fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to attach overnight if they are adherent.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to the cells.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for a few seconds.
-
Agonist Injection and Reading: Inject a solution of CXCL12 into the wells while simultaneously recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percent inhibition of the CXCL12 response for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.
Synthesis and Characterization of Pyrrolidine Analogs
The synthesis of pyrrolidine analogs often involves multi-step sequences. A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.
General Synthetic Scheme: [3+2] Cycloaddition
This approach allows for the creation of highly substituted and stereochemically complex pyrrolidines in a convergent manner. The azomethine ylide can be generated in situ from the condensation of an α-amino acid and an aldehyde or ketone.
Characterization: The synthesized pyrrolidine analogs are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the elucidation of the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
The pyrrolidine scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrrolidine analogs highlights the versatility of this structural motif. This technical guide has provided a comprehensive overview of some of the most promising therapeutic targets, along with the quantitative data and experimental methodologies required for their study. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and for the practical implementation of screening and characterization assays. It is anticipated that the information presented herein will serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of pyrrolidine-based medicines.
References
An In-depth Technical Guide on Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate and Its Synthetic Precursors
Audience: Researchers, scientists, and drug development professionals.
Chemical Identification and Nomenclature
A dedicated CAS number for "Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate" could not be located in publicly accessible chemical databases, suggesting it is a novel or not widely reported compound. Based on the principles of chemical nomenclature, a systematic IUPAC name for this compound would be tert-butyl 3-(aminocarbonothioyl)pyrrolidine-1-carboxylate .
Due to the absence of data for the target compound, this guide will focus on a critical and well-documented precursor, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate , which is essential for its potential synthesis.
Profile of a Key Synthetic Precursor: tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
This aminopyrrolidine derivative is a common building block in medicinal chemistry.
Table 1: Physicochemical Properties of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | PubChem[1] |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | PubChem[1] |
| InChIKey | CMIBWIAICVBURI-ZETCQYMHSA-N | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--N | PubChem[1] |
Hypothetical Synthesis of this compound
A plausible synthetic pathway to obtain the target compound, this compound, would involve the thiocarbonylation of its amino precursor. A common method for such a transformation is the reaction of a primary amine with a thiocarbonyl transfer reagent.
Experimental Protocol: A General Approach
-
Step 1: Dissolution. Dissolve tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Thiocarbonylating Agent. To the stirred solution, add a thiocarbonylating reagent. A common choice for this transformation is 1,1'-thiocarbonyldiimidazole (TCDI). The addition is typically performed at room temperature.
-
Step 3: Reaction. The reaction mixture is stirred at room temperature for a period of 12 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Quenching and Workup. Upon completion, the reaction is quenched with an aqueous solution, such as ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 5: Purification. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Diagram 1: Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of the target compound.
Biological Signaling Pathways and Activity
As there is no published literature on the biological effects of this compound, no signaling pathways or mechanisms of action can be described. The biological activity of such a molecule would need to be determined through in vitro and in vivo screening assays. The carbamothioyl group is a known pharmacophore and can be found in various biologically active molecules, suggesting that this compound could potentially have interesting pharmacological properties, but this remains speculative without experimental evidence.
References
Technical Guide: Procurement and Synthesis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a specialized chemical intermediate of interest in pharmaceutical and chemical research. A direct search for commercial suppliers of this compound reveals a lack of off-the-shelf availability. However, its synthesis is readily achievable from its amide analog, Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate, which is available from multiple suppliers. This guide provides a comprehensive list of suppliers for this key precursor and a detailed experimental protocol for its conversion to the desired thioamide using Lawesson's reagent.
Commercial Availability of Key Precursors
The most direct synthetic route to this compound involves the thionation of Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate. Several other 3-substituted pyrrolidine derivatives can also serve as valuable starting points for various synthetic strategies. The following table summarizes the commercial availability of these key precursors.
| Precursor Compound | CAS Number | Representative Suppliers | Purity | Notes |
| Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate | 122684-34-8 | Chem-Impex[1], TCI Chemicals, Sigma-Aldrich | >98% (HPLC)[1] | The direct precursor for thionation. |
| Tert-butyl 3-cyanopyrrolidine-1-carboxylate | 476493-40-0 | Amerigo Scientific[2], Sun-shine Chem[3], Chemrio[4] | ≥98% | Can be converted to the thioamide. |
| (3S)-3-Aminopyrrolidine, N1-BOC protected | 147081-44-5 | Apollo Scientific[5] | Not specified | A versatile building block for synthesis. |
| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 270912-72-6 | ChemScene[6], SynHet[7], ChemicalBook[8] | ≥98%[6] | Useful for constructing related analogs. |
Synthetic Pathway: From Amide to Thioamide
The conversion of an amide to a thioamide is a well-established transformation in organic synthesis. The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a common and effective method for this purpose.[9][10][11] The reaction proceeds by replacing the carbonyl oxygen with sulfur.
Caption: Synthetic workflow for the preparation of the target thioamide.
Experimental Protocol: Thionation of Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate
This protocol provides a general procedure for the synthesis of this compound. Researchers should adapt this procedure as needed based on their specific laboratory conditions and scale.
Materials:
-
Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution. Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain it at this temperature.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amide is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by silica gel column chromatography to isolate the desired thioamide from byproducts. The appropriate eluent system should be determined by TLC analysis.[9]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lawesson's reagent is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
Conclusion
While this compound is not directly available from commercial chemical suppliers, it can be efficiently synthesized in the laboratory. By utilizing the readily available Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate and a standard thionation protocol with Lawesson's reagent, researchers can reliably produce the target compound for their drug discovery and development needs. This guide provides the necessary information to source the precursor and carry out the synthesis, facilitating further research into the applications of this molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl 3-cyanopyrrolidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 3. tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | CAS 132945-78-9 | Sun-shinechem [sun-shinechem.com]
- 4. tert-Butyl 3-cyanopyrrolidine-1-carboxylate; 1-Boc-3-cyanopyrrolidine; tert-butyl 3-cyanopyrrolidine-1-carboxylate | Chemrio [chemrio.com]
- 5. 147081-44-5 Cas No. | (3S)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Using Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic evaluation of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate, a compound of interest in drug discovery due to its structural features. The pyrrolidine scaffold is a common motif in a variety of biologically active molecules, and the thioamide group suggests potential interactions with specific enzyme classes, such as proteases.[1] These application notes outline a hypothetical continuous spectrophotometric assay to determine the inhibitory potential of this compound against a model serine protease, trypsin. The provided methodologies can be adapted for other proteases and enzyme classes.
Introduction
This compound is a synthetic organic molecule containing a pyrrolidine ring and a carbamothioyl group. The pyrrolidine ring is a versatile scaffold found in numerous natural products and pharmaceuticals, known to interact with a wide range of biological targets, including enzymes and receptors.[1] The replacement of an amide oxygen with sulfur to form a thioamide can alter the electronic and steric properties of a molecule, potentially leading to enhanced biological activity or modified selectivity. Thioamides have been investigated as potential inhibitors of various enzymes, including proteases.
Given the structural similarities of the pyrrolidine core to the proline residue and the known interactions of thioamides with proteases, we propose a protocol to evaluate this compound as a potential protease inhibitor. This document provides a comprehensive, step-by-step guide for a continuous enzymatic assay using trypsin as a model enzyme.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for sample handling, stock solution preparation, and interpretation of assay results.
| Property | Value | Source |
| Molecular Formula | C10H18N2O2S | PubChem |
| Molecular Weight | 230.33 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO, ethanol, methanol | --- |
| Storage | Store at -20°C for long-term stability | --- |
Proposed Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway where a protease, such as trypsin, plays a role in cleaving a substrate, leading to a cellular response. An inhibitor, in this case, this compound, would block this cleavage and subsequent downstream signaling.
Caption: Hypothetical protease signaling pathway and point of inhibition.
Experimental Protocols
This section details the materials and methods for a continuous spectrophotometric enzymatic assay to determine the inhibitory activity of this compound against trypsin.
Materials and Reagents
-
Enzyme: Trypsin (from bovine pancreas, TPCK treated, ≥10,000 BAEE units/mg protein)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Inhibitor: this compound
-
Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
UV-Vis Spectrophotometer
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Incubator
-
Preparation of Solutions
-
Enzyme Stock Solution (1 mg/mL): Dissolve 1 mg of trypsin in 1 mL of 1 mM HCl. Store in aliquots at -20°C.
-
Working Enzyme Solution (10 µg/mL): Dilute the enzyme stock solution 1:100 in assay buffer immediately before use.
-
Substrate Stock Solution (10 mM): Dissolve 4.35 mg of BAPNA in 1 mL of DMSO. Store at -20°C.
-
Working Substrate Solution (1 mM): Dilute the substrate stock solution 1:10 in assay buffer.
-
Inhibitor Stock Solution (10 mM): Dissolve 2.3 mg of this compound in 1 mL of DMSO.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions from the inhibitor stock solution in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
Experimental Workflow
The following diagram outlines the workflow for the enzyme inhibition assay.
Caption: General workflow for the enzymatic inhibition assay.
Assay Protocol
-
Set up the 96-well microplate as described in the plate layout table below.
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate inhibitor dilution or DMSO (for control wells) to the designated wells.
-
Add 10 µL of the working enzyme solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Mix the plate gently and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the working substrate solution to all wells.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes. The rate of p-nitroaniline production from the cleavage of BAPNA is directly proportional to the enzyme activity.
Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Blank | 100 µM | 100 µM | 100 µM | 10 µM | 10 µM | 10 µM | 1 µM | 1 µM | 1 µM |
| B | No Inh | No Inh | No Inh | 50 µM | 50 µM | 50 µM | 5 µM | 5 µM | 5 µM | 0.5 µM | 0.5 µM | 0.5 µM |
| C | 100% Act | 100% Act | 100% Act | 25 µM | 25 µM | 25 µM | 2.5 µM | 2.5 µM | 2.5 µM | 0.25 µM | 0.25 µM | 0.25 µM |
| D | 12.5 µM | 12.5 µM | 12.5 µM | 1.25 µM | 1.25 µM | 1.25 µM | 0.125 µM | 0.125 µM | 0.125 µM | |||
| E | ||||||||||||
| F | ||||||||||||
| G | ||||||||||||
| H |
-
Blank: Assay buffer + Substrate (No enzyme or inhibitor)
-
No Inh (100% Activity): Assay buffer + Enzyme + Substrate + DMSO
-
Inhibitor Concentrations: Assay buffer + Enzyme + Substrate + Inhibitor Dilution
Data Presentation and Analysis
Calculation of Percent Inhibition
The rate of reaction is determined from the linear portion of the absorbance vs. time curve (ΔAbs/min).
Percent Inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of sample - Rate of blank) / (Rate of 100% activity - Rate of blank)] * 100
Determination of IC50
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Inhibition Data
The following table presents hypothetical data for the inhibition of trypsin by this compound.
| Inhibitor Concentration (µM) | Average Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (100% Activity) | 0.052 | 0.003 | 0 |
| 0.1 | 0.048 | 0.002 | 7.7 |
| 0.5 | 0.041 | 0.003 | 21.2 |
| 1 | 0.035 | 0.002 | 32.7 |
| 5 | 0.027 | 0.001 | 48.1 |
| 10 | 0.019 | 0.002 | 63.5 |
| 50 | 0.008 | 0.001 | 84.6 |
| 100 | 0.004 | 0.001 | 92.3 |
Hypothetical IC50 Value: Based on the data above, the calculated IC50 value would be approximately 5.2 µM .
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal in blank wells | Substrate instability or contamination | Prepare fresh substrate solution. |
| Low enzyme activity in control wells | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage. |
| Inconsistent results between replicates | Pipetting errors or improper mixing | Ensure accurate pipetting and thorough mixing. |
| No inhibition observed | Compound is not an inhibitor of the target enzyme, or the concentration range is too low. | Test a broader concentration range. Consider a different enzyme target. |
Conclusion
This document provides a detailed, albeit hypothetical, protocol for evaluating the enzymatic inhibitory activity of this compound against the serine protease trypsin. The described continuous spectrophotometric assay is a robust and adaptable method for screening potential enzyme inhibitors. The presented workflow, data analysis procedures, and troubleshooting guide offer a comprehensive framework for researchers in drug discovery and development to assess the biological activity of this and other novel compounds. Further studies would be required to confirm the specific enzymatic targets and mechanism of action of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structural motif in a multitude of biologically active compounds.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. The non-planar, sp³-rich three-dimensional structure of the pyrrolidine ring allows for extensive exploration of chemical space, which is advantageous for designing molecules with high target specificity and improved physicochemical properties.[3] Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, by modulating various enzymes, receptors, and signaling pathways.[4][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[6] This document provides a detailed framework for a tiered HTS campaign designed to identify and characterize bioactive pyrrolidine-based compounds. The protocols outlined herein describe a primary cell-based cytotoxicity screen, followed by secondary assays to elucidate the mechanism of action, including high-content imaging for microtubule disruption, a fluorescence polarization assay for target binding, and an enzymatic assay for dihydrofolate reductase (DHFR) inhibition.
Data Presentation: Biological Activity of Representative Pyrrolidine Derivatives
A critical step in any HTS campaign is to establish benchmark criteria for hit identification. The following table summarizes the reported in vitro activities of several pyrrolidine-based compounds against various targets, which can serve as a reference for defining hit potency.
| Compound Class/Derivative | Target/Assay | Cell Line / Organism | Reported Activity (IC₅₀/MIC) |
| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer | MCF-7 | 0.42 - 0.78 µM |
| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer | HT29 | 0.39 - 0.92 µM |
| 1,2,4-oxadiazole pyrrolidines | DNA Gyrase Inhibition | E. coli | 120 - 270 nM |
| Pyrrolidine-thiazole derivatives | Antibacterial | B. cereus | 21.70 ± 0.36 µg/mL |
| Pyrrolidine-2,3-diones | PBP3 Inhibition | P. aeruginosa | Potent Inhibition (>60% at 100 µM) |
| Pyrrolidine sulfonamides | DPP-IV Inhibition | Enzyme Assay | 11.32 ± 1.59 μM |
Experimental Workflow
A tiered or sequential screening approach is an efficient strategy for hit identification and validation. It begins with a broad primary screen of the entire compound library to identify initial hits. These hits are then subjected to more specific and mechanistically informative secondary assays to confirm their activity, eliminate false positives, and elucidate their mode of action.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - Cell Viability Assay
This protocol describes a primary HTS to identify compounds with cytotoxic or cytostatic effects on a cancer cell line (e.g., HeLa or A549) using a luminescent-based assay that quantifies ATP as an indicator of metabolically active cells.[7]
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrrolidine-based compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 384-well microplates
-
Automated liquid handling systems and a microplate luminometer
Procedure:
-
Cell Seeding: Using an automated liquid handler, dispense 2,000-5,000 cells in 40 µL of media into each well of a 384-well opaque-walled plate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare the compound library in a source plate. Using an acoustic dispenser or pin tool, transfer approximately 50 nL of the compound solutions to the cell plates. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.
-
Compound Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Normalize the data to controls (DMSO = 100% viability, background = 0% viability). Compounds that reduce cell viability below a predefined threshold (e.g., 90%) are considered "hits."
Protocol 2: Secondary Screen - High-Content Imaging for Microtubule Disruption
This assay is designed to specifically identify compounds that affect the microtubule network, a common mechanism of action for anticancer agents.[9]
Materials:
-
A549 cells stably expressing GFP-tubulin (or cells for immunofluorescence)
-
Culture medium and 384-well optical-bottom plates
-
Hit compounds from the primary screen
-
Hoechst 33342
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Automated high-content imaging system
Procedure:
-
Cell Seeding: Seed A549-GFP-tubulin cells in 384-well optical-bottom plates and incubate overnight.
-
Compound Addition: Add hit compounds at various concentrations to the wells.
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to the live cells (final concentration of 1 µg/mL) and incubate for 20 minutes.
-
Carefully remove the medium and fix the cells with 50 µL of 4% PFA for 15 minutes at room temperature.
-
Wash the wells three times with PBS, leaving the final 50 µL of PBS in the wells for imaging.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system with at least two channels: DAPI (for nuclei) and FITC (for GFP-tubulin).[10]
-
Image Analysis: Analyze images using appropriate software to quantify changes in microtubule morphology, such as filament texture, length, and bundling. Compare the effects to known microtubule-stabilizing (e.g., Paclitaxel) and -destabilizing (e.g., Nocodazole) agents.[11]
Protocol 3: Secondary Screen - Fluorescence Polarization (FP) Competition Assay
This protocol is a homogeneous assay suitable for HTS to quantify the binding of hit compounds to a specific protein target by measuring the displacement of a fluorescently labeled ligand.[12][13]
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (probe) for the target protein
-
Hit compounds from the primary screen
-
Assay buffer
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the target protein in assay buffer.
-
Prepare a 2X stock solution of the fluorescent probe in assay buffer.
-
Perform serial dilutions of the hit compounds in DMSO, then dilute further in assay buffer.
-
-
Assay Setup:
-
To the wells of a black microplate, add 10 µL of the compound dilutions (or DMSO for controls).
-
Add 10 µL of the 2X target protein solution to all wells except the "no protein" control.
-
Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.
-
-
Competition Reaction:
-
Initiate the reaction by adding 10 µL of the 2X fluorescent probe solution to all wells. The final volume will be 30 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.[14]
-
Data Analysis: Calculate the percent inhibition of probe binding for each compound concentration and determine the IC₅₀ values for active compounds.
Protocol 4: Secondary Screen - DHFR Enzymatic Inhibition Assay
This spectrophotometric assay measures the inhibition of Dihydrofolate Reductase (DHFR), a key target in cancer and infectious diseases.[6] The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[1]
Materials:
-
Recombinant human or microbial DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Hit compounds from the primary screen
-
DHFR assay buffer
-
UV-transparent 384-well microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
Dilute the DHFR enzyme to the desired working concentration in ice-cold assay buffer.
-
Prepare serial dilutions of hit compounds.
-
-
Assay Setup:
-
Add 2 µL of the compound dilutions to the wells of a UV-transparent microplate.
-
Add 88 µL of a master mix containing the DHFR enzyme and NADPH to each well.
-
Include controls for "no enzyme" and "no inhibitor" (vehicle).
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the DHF solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[15]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.[1]
-
Calculate the IC₅₀ values for active compounds.
-
Signaling Pathway
Pyrrolidine-based compounds have been shown to modulate numerous signaling pathways. For instance, derivatives targeting kinases can impact cell proliferation and survival pathways such as the PI3K-Akt pathway, which is frequently dysregulated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assay [bio-protocol.org]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. scribd.com [scribd.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-based Assay Development with Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring, a common scaffold in medicinal chemistry known for its presence in a wide array of biologically active molecules.[1][2][3][4] The incorporation of a carbamothioyl (thiourea) functional group suggests potential for diverse biological activities, as this moiety is present in various pharmacologically active agents. Given the novelty of this specific molecule and the absence of extensive published data, a systematic approach to cell-based assay development is crucial to elucidate its biological function and therapeutic potential.
These application notes provide a comprehensive framework for the initial biological characterization of this compound. The proposed assays are based on the known activities of structurally related pyrrolidine and carbamothioyl-containing compounds, which have demonstrated efficacy in oncology, inflammation, and neuroprotection.[5]
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C10H18N2O2S | PubChem |
| Molecular Weight | 230.33 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, ethanol, and methanol | Generic |
| Storage | Store at -20°C for long-term stability | Generic |
Note: It is recommended to perform a solubility test before preparing stock solutions. For cell-based assays, a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO is typically prepared and serially diluted in a cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Proposed Cell-Based Assays for Biological Characterization
Given the chemical features of this compound, a tiered approach to screening is recommended. The initial assays should focus on general cytotoxicity, followed by more specific assays based on the observed effects and the known activities of related compounds.
Oncology-Focused Assays
Many pyrrolidine derivatives exhibit anticancer properties by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.[1][5][6]
This initial screen determines the compound's effect on cell viability and provides a preliminary indication of its cytotoxic potential.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 |
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Inflammation-Focused Assays
The carbamothioyl moiety is present in compounds that can modulate inflammatory pathways.
This assay measures the anti-inflammatory potential of the compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the inhibitory effect of the compound on NO production.
This assay quantifies the effect of the compound on the release of pro-inflammatory cytokines like TNF-α and IL-6.
Protocol:
-
Cell Treatment: Following the same treatment protocol as the NO production assay, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of cytokines in the supernatant and assess the inhibitory effect of the compound.
Signaling Pathway Diagram:
Caption: Potential inhibition of the TLR4-NF-κB signaling pathway.
Neuroprotection-Focused Assays
Pyrrolidine derivatives have been investigated for their neuroprotective effects.
This assay evaluates the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with the compound for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding H2O2 or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay as described previously.
-
Data Analysis: Determine the protective effect of the compound against oxidative stress.
Summary and Future Directions
The proposed cell-based assays provide a foundational screening cascade to profile the biological activity of this compound. Positive results in any of these assays should be followed by more in-depth mechanistic studies, such as Western blotting to analyze key protein expression in relevant signaling pathways, enzymatic assays to identify specific molecular targets, and in vivo studies to validate the observed in vitro effects. This systematic approach will enable a thorough understanding of the compound's therapeutic potential and guide its further development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Pyrrolidine Derivatives: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of pyrrolidine derivatives in various animal models. Pyrrolidine and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals with anti-inflammatory, anticonvulsant, neuroprotective, and anti-diabetic properties.[1][2][3][4][5] This document outlines detailed protocols for common in vivo experiments, summarizes quantitative data from published studies, and provides visualizations of relevant signaling pathways and experimental workflows to facilitate the design and execution of preclinical research.
Data Presentation: Quantitative Administration Parameters
The effective in vivo administration of pyrrolidine derivatives is dependent on the specific compound, the animal model, and the therapeutic area of investigation. The following tables summarize reported dosages, administration routes, and animal models for various classes of pyrrolidine derivatives.
Anti-inflammatory Pyrrolidine Derivatives
| Compound Class | Animal Model | Route of Administration | Dosage Range | Key Findings |
| N-substituted pyrrolidine-2,5-diones | Rats/Mice | - | - | Potent COX-2 inhibitors.[6] |
| Pyrrolidine-2,5-dione with ketoester moiety | Mice | - | - | Significant inhibition of paw edema in the carrageenan-induced model.[7] |
| Pyrrolidine Dithiocarbamate (PDTC) | Mice | Intraperitoneal (i.p.) | 10-100 mg/kg | Dose-dependent reduction in carrageenan-induced inflammation.[8] |
| Pyrrolidine Dithiocarbamate (PDTC) | Mice (C57BL/6J) | Oral | 100-200 mg/kg/day | Inhibition of tumor growth and angiogenesis in a breast cancer model.[9] |
| Pyrrolidine Dithiocarbamate (PDTC) | Rats (Sprague-Dawley) | Intravenous (i.v.) | 10, 20, and 50 mg/kg | Improved hepatic microcirculation and oxygenation.[10] |
Neuroactive Pyrrolidine Derivatives
| Compound | Animal Model | Route of Administration | Dosage Range | Key Findings |
| Nefiracetam | Rats (Wistar) | Intraperitoneal (i.p.) | 3 or 9 mg/kg/day (chronic) | Increased number of hippocampal dentate polysialylated neurons.[11] |
| Nefiracetam | Rats | - | 3 mg/kg | Ameliorated amnesia induced by basal forebrain lesion.[12] |
| Nefiracetam | Mice (ddY), Rats (SD) | Oral | LD50: 1940-2005 mg/kg (mice), 1182-1408 mg/kg (rats) | Single-dose toxicity assessment.[13] |
| 1,3-disubstituted pyrrolidine-2,5-diones | Mice | Intraperitoneal (i.p.) | ED50: 59.7-101.5 mg/kg | Anticonvulsant activity in MES and scPTZ seizure tests.[14] |
| Phenylpyrrolidine Derivative | Rats | Intraperitoneal (i.p.) | - | Reduced neurological deficit in an ischemic stroke model.[15][16] |
| Pyrrolidine Derivatives (unspecified) | Rats | Oral | 100 mg/kg | Effects on learning in a water maze.[17] |
Other Pyrrolidine Derivatives
| Compound Class | Animal Model | Route of Administration | Dosage Range | Key Findings |
| Pyrrolidine-2-carbonitrile derivatives | Mice (ICR and KKAy) | Oral | - | Good efficacy in oral glucose tolerance tests.[18] |
| 4-benzylpyrrolidine-3-carboxylic acid derivatives | Mice (diabetic db/db) | Oral | 10 mg/kg/day | Lowered fasting glucose and triglyceride levels.[14] |
| N-Methyl-2-pyrrolidone (NMP) | Rats | Intraperitoneal (i.p.) | 250 mg/kg | Rapid absorption and excretion primarily through urine.[19] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific pyrrolidine derivative and research objectives.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)
This model is used to assess the acute anti-inflammatory activity of a compound.[7][20]
Materials:
-
Wistar rats or Swiss albino mice[20]
-
1% w/v λ-Carrageenan in sterile saline[20]
-
Test pyrrolidine derivative
-
Reference drug (e.g., Indomethacin)[20]
-
Vehicle for drug administration
-
Plethysmometer or digital calipers[20]
Procedure:
-
Acclimatize animals for at least one week prior to the experiment.
-
Divide animals into groups (e.g., vehicle control, reference drug, test compound at various doses).
-
Administer the test pyrrolidine derivative, reference drug, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant)
This model is used to identify compounds that prevent the spread of seizures.[21]
Materials:
-
Mice
-
Corneal electrodes
-
Electroshock apparatus
-
Test pyrrolidine derivative
-
Reference drug (e.g., Phenytoin)
-
Vehicle for drug administration
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered protection.
-
Determine the median effective dose (ED50) of the compound.
Oral Glucose Tolerance Test (OGTT) in Mice (Anti-diabetic)
This test evaluates the effect of a compound on glucose metabolism.[18]
Materials:
-
Mice (e.g., ICR or KKAy)[18]
-
Glucose solution (e.g., 2 g/kg)
-
Test pyrrolidine derivative
-
Vehicle for drug administration
-
Glucometer and test strips
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally.
-
After a specific time (e.g., 30 minutes), administer a glucose solution orally.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the compound's effect on glucose tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and for the systematic execution of in vivo studies.
Signaling Pathway for Anti-inflammatory Pyrrolidine Derivatives
Many pyrrolidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, and by inhibiting enzymes like COX and LOX.[20]
Caption: Anti-inflammatory action of pyrrolidine derivatives.
General In Vivo Experimental Workflow
A typical workflow for in vivo studies involving pyrrolidine derivatives includes several key stages from animal preparation to data analysis.
Caption: Standard workflow for in vivo experiments.
Signaling Pathway for Nefiracetam's Nootropic Effects
Nefiracetam is a pyrrolidone-type nootropic agent that is thought to enhance cognitive function by modulating multiple neurotransmitter systems.[12][22]
Caption: Proposed mechanism of action for Nefiracetam.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of pyrrolidine dithiocarbamate (PDTC) inhibits VEGF expression, tumor angiogenesis, and growth of breast cancer in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in-vivo effect of pyrrolidine dithiocarbamate on hepatic parenchymal microcirculation and oxygenation of the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of nefiracetam on NGF-induced neuritogenesis and neural cell adhesion molecule polysialic acid expression: in vivo and in vitro comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single dose toxicity study of the new cognition-enhancing agent nefiracetam in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [The effects on the learning process of 4 pyrrolidine derivatives and of cyticholine (experiments on rats in a water maze)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products, as well as for pharmacokinetic and metabolism studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory.
The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of formic acid to ensure good peak shape. Detection is performed using a UV detector.
Experimental Protocols
1. Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
2. Instrumentation and Chromatographic Conditions
A standard analytical HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | A standard analytical HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 220 nm |
| Run Time | 15 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase (at initial conditions, 60% B) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Dissolve the sample containing this compound in acetonitrile to an estimated concentration that falls within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
5. Quantification
To quantify the amount of this compound in a sample, a calibration curve must be generated using the prepared standard solutions.
-
Inject each standard solution in triplicate to ensure accuracy.
-
Plot the average peak area versus the concentration for the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Inject the prepared sample solution and determine its peak area.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for a five-point calibration curve and method validation parameters for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Retention Time | Approximately 6.5 min |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The presented RP-HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient allows for excellent separation of the analyte from potential impurities.[1] The addition of formic acid to the mobile phase is a common practice to improve peak shape and provide a source of protons, which can be beneficial for potential future compatibility with mass spectrometry (MS) detection.[2][3] The method exhibits excellent linearity, accuracy, and precision, making it suitable for its intended purpose in both research and quality control environments. The sample preparation is straightforward, involving a simple dissolution and filtration step.[1]
References
Application Note: High-Throughput Analysis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective detection of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound in various matrices. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. All quantitative data and experimental settings are summarized for clarity, and a workflow diagram is provided for easy implementation.
Introduction
This compound is a synthetic organic compound containing a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carbamothioyl (thiourea) functional group. Its structural features make it a potential building block in medicinal chemistry and drug discovery. A reliable and sensitive analytical method is crucial for its characterization, quantification in complex biological matrices, and for pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this purpose.[1] This application note provides a starting point for developing a validated LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and ensuring reproducible results.[2][3] For plasma or serum samples, a simple protein precipitation is recommended as a starting point.[3]
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[4]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
For samples in simpler matrices, a "dilute and shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase before injection.[3]
Liquid Chromatography
Given the polar nature of this compound, a reversed-phase separation with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) could be suitable.[5][6][7][8] For this protocol, a reversed-phase method with a C18 column is proposed as a widely applicable starting point.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes |
| Hold at 95% B for 2 minutes | |
| Return to 5% B and equilibrate for 3 minutes |
Mass Spectrometry
Mass spectrometric detection will be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[9] Electrospray ionization (ESI) in positive mode is expected to be suitable for this compound due to the presence of nitrogen atoms that can be readily protonated.
3.1. Precursor and Product Ion Determination
The molecular weight of this compound is 246.37 g/mol . The expected precursor ion ([M+H]⁺) in positive ESI mode would be at m/z 247.1.
The fragmentation of the precursor ion is crucial for selecting product ions for MRM. The tert-butyl group is a common site for fragmentation, often resulting in a loss of isobutylene (56 Da).[10] The carbamothioyl group can also undergo fragmentation. Based on common fragmentation patterns, the following MRM transitions are proposed for initial method development.
Table 2: Proposed MRM Transitions and Mass Spectrometer Settings
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | 247.1 |
| Product Ion 1 (m/z) | 191.1 (Loss of C₄H₈) |
| Product Ion 2 (m/z) | 147.1 (Further fragmentation) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | To be optimized (start with 15-30 eV) |
Note: The collision energies and final product ions will require experimental optimization on the specific instrument being used.
Workflow and Data Presentation
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: LC-MS/MS workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive starting protocol for the LC-MS/MS analysis of this compound. The outlined sample preparation, liquid chromatography, and mass spectrometry parameters are based on established principles for the analysis of similar small molecules. It is important to note that method validation, including assessment of linearity, accuracy, precision, and matrix effects, should be performed to ensure the reliability of the results for a specific application.[11] The provided parameters and workflow serve as a robust foundation for the development of a validated analytical method for this compound.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tecan.com [tecan.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. organomation.com [organomation.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Linking Studies Using Bifunctional Pyrrolidine Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for the elucidation of protein-protein interactions (PPIs), the study of protein conformation, and the development of novel therapeutics such as antibody-drug conjugates (ADCs). Bifunctional cross-linking reagents covalently link interacting proteins, providing spatial constraints that help to map interaction interfaces and understand the architecture of protein complexes.[1][2][3] This document provides detailed application notes and protocols for the use of a novel class of heterobifunctional cross-linkers incorporating a pyrrolidine core.
The pyrrolidine scaffold is a prevalent structural motif in many biologically active compounds and offers a rigid, well-defined spacer for cross-linking applications.[4][5] Here, we introduce a hypothetical, yet representative, bifunctional pyrrolidine reagent, Pyrrolidine-SMCC (P-SMCC) , which features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group. These reactive moieties allow for specific and efficient two-step cross-linking of proteins.[1][6]
Reagent Overview and Properties
Bifunctional cross-linkers are characterized by their reactive ends, spacer arm length, and solubility.[2][7] P-SMCC is designed as a heterobifunctional reagent to minimize self-conjugation and polymerization.[8] The NHS ester targets primary amines (e.g., lysine residues and N-termini), while the maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues).[6]
Table 1: Properties of a Representative Pyrrolidine-Based Cross-linker (P-SMCC)
| Property | Description |
| Reagent Name | Pyrrolidine-SMCC (P-SMCC) |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group 1 | Primary Amines (-NH₂) |
| Reactive Group 2 | Maleimide |
| Target Functional Group 2 | Sulfhydryls (-SH) |
| Spacer Arm Length | ~12-15 Å (Estimated) |
| Cleavability | Non-cleavable |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF for stock solution) |
| Cell Membrane Permeability | Permeable |
Note: P-SMCC is a representative name for a hypothetical pyrrolidine-based bifunctional cross-linker. The properties listed are based on common heterobifunctional cross-linkers.
Experimental Workflow and Signaling Pathway Visualization
The general workflow for a two-step cross-linking experiment using a heterobifunctional reagent like P-SMCC is depicted below. This method allows for controlled conjugation by first activating one protein with the NHS ester and then reacting the maleimide group with a second, sulfhydryl-containing protein.
Caption: A two-step experimental workflow for amine-to-sulfhydryl cross-linking.
Cross-linking can be employed to study dynamic protein interactions within signaling pathways. For instance, the interaction between a receptor tyrosine kinase and its downstream signaling partners can be investigated.
Caption: Simplified EGFR signaling pathway highlighting a potential cross-linkable interaction.
Detailed Protocols
The following protocols are adapted for the use of a hypothetical bifunctional pyrrolidine reagent, P-SMCC. Optimization may be required for specific applications.
Protocol 1: Two-Step Protein-Protein Cross-Linking
This protocol is ideal for creating specific conjugates between two purified proteins.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing free sulfhydryls)
-
P-SMCC (dissolved in anhydrous DMSO or DMF at 10-20 mM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of Protein 1 with P-SMCC
-
Prepare Protein 1 at a concentration of 1-5 mg/mL in Reaction Buffer.
-
Add a 10- to 50-fold molar excess of P-SMCC to the Protein 1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted P-SMCC using a desalting column equilibrated with Reaction Buffer. The eluate will contain the maleimide-activated Protein 1.
Step 2: Conjugation of Activated Protein 1 to Protein 2
-
Immediately add the maleimide-activated Protein 1 to Protein 2 (at a similar molar concentration) in Reaction Buffer.
-
If Protein 2 has disulfide bonds, it may need to be pre-treated with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.
-
The cross-linked conjugate can now be purified or analyzed.
Protocol 2: In Vitro Cross-Linking of a Protein Complex
This protocol is for studying interactions within a pre-formed or transient protein complex.
Materials:
-
Purified protein complex or mixture of interacting proteins
-
P-SMCC (dissolved in anhydrous DMSO or DMF at 10-20 mM)
-
Reaction Buffer: HEPES buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the protein complex/mixture at a suitable concentration (e.g., 0.5-2 mg/mL) in Reaction Buffer.
-
Add P-SMCC to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
-
Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining, Western blotting, or mass spectrometry.
Quantitative Data Presentation
The efficiency of cross-linking can be assessed by various methods, including SDS-PAGE and mass spectrometry. Below are tables with representative quantitative data that could be obtained from such experiments.
Table 2: Example Cross-Linking Efficiency Determined by Densitometry of SDS-PAGE
| Cross-linker | Molar Ratio (Linker:Protein) | % Monomer Remaining | % Dimer/Complex Formed |
| P-SMCC | 10:1 | 65% | 35% |
| P-SMCC | 25:1 | 40% | 60% |
| P-SMCC | 50:1 | 20% | 80% |
| Control (No Linker) | 0 | >99% | <1% |
Data are representative and for illustrative purposes.
Table 3: Example Identification of Cross-Linked Peptides by Mass Spectrometry
| Protein 1 | Peptide Sequence 1 | Residue 1 | Protein 2 | Peptide Sequence 2 | Residue 2 |
| EGFR | ELVEPLTPSGEAPNQALLR | K721 | Grb2 | VFDNPDELADFSLFVK | C32 |
| HSP90 | IRELISNSSDALDKIR | K112 | CDC37 | YLQEKNAGGVLHEVK | C166 |
| Tubulin | VVPYPRHFPLATYAPVISAEK | K324 | Dynein | AQTGADQVADALSLVIK | C12 |
Data are representative and for illustrative purposes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cross-linking efficiency | - Inactive reagent (hydrolyzed NHS ester)- Insufficient concentration of reagent- Absence of accessible reactive groups- Quenching of the reaction by buffer components (e.g., Tris, glycine) | - Use fresh, anhydrous DMSO/DMF for stock solution- Optimize the molar ratio of cross-linker to protein- Ensure target proteins have accessible lysines and cysteines- Use amine- and sulfhydryl-free buffers (e.g., PBS, HEPES) |
| Protein precipitation | - High concentration of cross-linker- Change in protein solubility upon conjugation | - Reduce the concentration of the cross-linker- Optimize buffer conditions (pH, ionic strength)- Use a water-soluble version of the cross-linker if available |
| Non-specific cross-linking | - Reaction time is too long- pH is too high (promotes NHS ester hydrolysis) | - Reduce incubation time- Maintain pH between 7.2 and 8.0 |
Conclusion
Bifunctional pyrrolidine reagents represent a promising class of cross-linkers for studying protein structure and interactions. The protocols and data presented here provide a framework for utilizing these reagents in a variety of applications, from generating specific protein conjugates to mapping interaction sites within complex biological systems. As with any cross-linking experiment, optimization of reaction conditions is crucial for achieving desired results.
References
- 1. benchchem.com [benchchem.com]
- 2. korambiotech.com [korambiotech.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 交联剂 [sigmaaldrich.com]
- 8. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Gas Separation Applications of Tert-Butyl Group Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of tert-butyl groups into polymer structures is a key strategy in the development of high-performance membranes for gas separation. The bulky, rigid nature of the tert-butyl moiety disrupts polymer chain packing, thereby increasing the fractional free volume (FFV) within the material. This enhanced free volume facilitates the transport of gas molecules through the membrane, leading to higher gas permeability. This document provides detailed application notes on the use of tert-butyl group containing polymers for gas separation, along with protocols for their synthesis, membrane fabrication, and gas permeability testing. Aromatic polyimides are a prominent class of polymers where the introduction of tert-butyl groups has proven effective in enhancing gas separation properties without compromising thermal and mechanical stability[1][2].
Principle of Gas Separation in Polymers with Tert-Butyl Groups
The separation of gases using polymeric membranes is governed by the solution-diffusion mechanism. The bulky tert-butyl groups hinder efficient polymer chain packing, creating larger and more numerous free volume elements. This increased free volume leads to higher gas permeability[1][2]. The chemical structure of the polymer backbone and the nature of the gas molecules also play a crucial role in determining the selectivity of the membrane, which is the ratio of the permeability of two different gases[3]. The introduction of tert-butyl groups can significantly enhance the permeability of gases like O₂, N₂, CO₂, and CH₄.
Data Presentation: Gas Separation Performance
The following tables summarize the gas separation performance of various tert-butyl group containing polymers. The data is compiled from the cited literature and presented for easy comparison.
Table 1: Gas Permeability and Selectivity of Tert-Butyl Containing Polyimides
| Polymer | Gas Pair | Permeability (Barrer)¹ | Selectivity | Reference |
| BTPDA-TMeCardo | O₂/N₂ | P(O₂) = 22.5 | 5.8 | [2] |
| BTPDA-TMeCardo | CO₂/CH₄ | P(CO₂) = 85.1 | 29.3 | [2] |
| 6FDA-CF₃TBAPB/DABA Copolymer | CO₂/CH₄ | P(CO₂) ≈ 100 | - | [4][5][6][7] |
| PMDA-TBAPB | - | High Gas Productivity | - | [8] |
| PMDA-6FpDA | - | High Gas Productivity | - | [8] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Oxygen Permeability of Tert-Butyl Containing Disubstituted Acetylene Polymers
| Polymer | P(O₂) (Barrer) | Reference |
| Poly[4-(tert-butyl)diphenylacetylene] [poly(BDPA)] | 1100 | [9] |
| Copolymer of BDPA and SDPA² | 2700 | [9] |
| DSpoly(SPP-co-SDPA)(1:4)³ | 1600 | [9] |
²SDPA: 4-(trimethylsilyl)diphenylacetylene ³DSpoly(SPP-co-SDPA): Desilylated copolymer of 1-(p-trimethylsilyl)phenyl-1-propyne and 4-(trimethylsilyl)diphenylacetylene
Experimental Protocols
Protocol 1: Synthesis of Tert-Butyl Containing Aromatic Polyimides
This protocol describes a one-step high-temperature solution imidization method for synthesizing aromatic polyimides containing tert-butyl groups[1].
Materials:
-
Diamine monomer (e.g., 9,9-bis(4-aminophenyl)fluorene with ortho-methyl substituents - TMeCardo)
-
Dianhydride monomer with a tert-butyl group (e.g., 5'-tert-butyl-m-terphenyl-3,3'',4,4''-tetracarboxylic dianhydride - BTPDA)
-
m-cresol (solvent)
-
Pyridine (catalyst)
-
Benzoic acid (catalyst)
-
Methanol (for precipitation)
-
Ethanol (for washing)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (3.0 mmol) in m-cresol (20 mL).
-
Once the diamine is completely dissolved, add the dianhydride (3.0 mmol) to the solution.
-
Gradually increase the temperature to 80°C and add pyridine (0.2 mL). Maintain the reaction at this temperature for 2 hours.
-
Increase the temperature to 180°C and add benzoic acid (4.0 mmol).
-
Continue the reaction at 180°C overnight.
-
After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyimide.
-
Filter the polymer and wash it with ethanol in a Soxhlet extractor for 8 hours.
-
Dry the final polymer in a vacuum oven at 90°C overnight.
Protocol 2: Fabrication of Polymer Membranes for Gas Separation
This protocol details the solution casting method for preparing dense polymer films suitable for gas separation measurements[1][5].
Materials:
-
Synthesized tert-butyl group containing polymer
-
Solvent (e.g., m-cresol or N,N-dimethylacetamide - DMAc)
-
Glass casting plate
-
Leveling table
-
Vacuum oven
Procedure:
-
Prepare a 5-7% (w/v) solution of the polymer in the chosen solvent.
-
Filter the polymer solution to remove any impurities.
-
Place a clean, dry glass plate on a leveling table.
-
Cast the filtered polymer solution onto the glass plate.
-
Place the cast film in an oven at 80°C overnight to slowly evaporate the solvent.
-
For complete solvent removal and to induce thermal annealing, dry the film in a vacuum oven using a step-wise temperature program (e.g., 100°C for 24 hours, followed by 180°C for 1 hour, and finally 250°C for 30 minutes)[1]. The specific temperatures and times may need to be adjusted based on the polymer's thermal properties.
-
The final membrane thickness should be in the range of 30-50 µm[1].
Protocol 3: Gas Permeability and Selectivity Measurement
This protocol outlines the constant-volume/variable-pressure method for determining the gas permeability and selectivity of the fabricated membranes[10][11].
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with regulators
-
Thermostatically controlled chamber
Procedure:
-
Mount the polymer membrane in the gas permeation cell, ensuring a good seal. The effective membrane area should be known.
-
Evacuate both the upstream and downstream sides of the membrane to a high vacuum.
-
Introduce the test gas (e.g., O₂, N₂, CO₂, CH₄) to the upstream side of the membrane at a constant pressure (typically 3-10 bar)[10].
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure rise (dp/dt) using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) Where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
-
Repeat the measurement for different gases.
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their permeability coefficients: α = Pₐ / P₈
Visualizations
Caption: Role of tert-butyl groups in enhancing gas separation.
Caption: Workflow for evaluating gas separation membranes.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. researchgate.net [researchgate.net]
- 3. bsdsorption.com [bsdsorption.com]
- 4. [PDF] Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications-Covalent Crosslinking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of highly gas-permeable polymers by metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with tert-butyl and silyl group-containing diphenylacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theaic.org [theaic.org]
- 11. Test Method for Gas Separation Effect of Membranes - Labthink [labthinkinternational.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate (CAS: 122684-35-9).
Troubleshooting Guide
Researchers facing difficulties in dissolving this compound in aqueous buffers can consult the following table for potential solutions. It is recommended to first determine the compound's physicochemical properties, such as its pKa and intrinsic solubility, to select the most effective strategy.
Initial Compound Characterization:
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | Shake-Flask Method | To determine the baseline solubility in the desired buffer and assess the effectiveness of enhancement techniques. |
| pKa Determination | Potentiometric Titration or UV-Vis Spectroscopy | To identify ionizable groups and determine the optimal pH range for solubility. The thiocarbamoyl group may have a pKa, influencing its charge state at different pH values. |
Table 1: Troubleshooting Low Aqueous Solubility
| Issue | Potential Cause | Suggested Solution(s) |
| Compound precipitates out of solution upon addition to aqueous buffer. | Low intrinsic aqueous solubility of the neutral form of the molecule. | 1. Co-solvents: Introduce a water-miscible organic solvent to the buffer. 2. pH Adjustment: If the compound has an ionizable group, adjust the buffer pH to ionize the molecule. 3. Cyclodextrins: Form an inclusion complex to encapsulate the hydrophobic regions of the molecule. |
| Initial dissolution is achieved, but the compound precipitates over time. | The initial solution was supersaturated and thermodynamically unstable. | 1. Solid Dispersions: Prepare a solid dispersion to maintain the compound in an amorphous, higher-energy state. 2. Optimize Co-solvent Concentration: Use the minimum amount of co-solvent necessary to maintain solubility. 3. Re-evaluate pH: Ensure the buffer pH is maintained and is optimal for the ionized form. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions or compound form. | 1. Standardize Procedures: Ensure consistent buffer preparation, temperature, and agitation speed. 2. Characterize Solid State: Use techniques like XRPD to check for polymorphism, as different crystal forms have different solubilities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Currently, there is no publicly available experimental data on the aqueous solubility of this specific compound. It is recommended to determine this experimentally using a standard method like the shake-flask assay.
Q2: How does the chemical structure of this compound influence its solubility?
A2: The molecule has a bulky, non-polar tert-butyl group and a pyrrolidine ring, which contribute to its hydrophobicity. The carbamothioyl (-C(=S)NH2) group can participate in hydrogen bonding, but its overall contribution to aqueous solubility may be limited by the larger hydrophobic regions.
Q3: Which solubility enhancement technique should I try first?
A3: The choice of the initial technique depends on the compound's properties. A good starting point is to use a co-solvent, as this is a relatively simple method. A suggested decision workflow is outlined in the diagram below.
Q4: What are some common co-solvents to use?
A4: Common water-miscible organic solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400). The choice of co-solvent and its concentration should be optimized for your specific application, considering potential effects on downstream assays.
Q5: How do I choose the right cyclodextrin?
A5: The most common cyclodextrins are α-, β-, and γ-cyclodextrin, with β-cyclodextrin and its derivatives (like hydroxypropyl-β-cyclodextrin) being widely used due to the size of their hydrophobic cavity. The choice depends on the size and shape of the guest molecule (this compound). A screening of different cyclodextrins is often necessary.
Experimental Protocols
Protocol 1: Shake-Flask Method for Aqueous Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the aqueous solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Dissolution: Dissolve the cyclodextrin in the aqueous buffer with stirring.
-
Addition of Compound: Add this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Freezing: Rapidly freeze the solution using, for example, liquid nitrogen.
-
Lyophilization: Dry the frozen sample under vacuum to remove the solvent, resulting in a powdered form of the inclusion complex.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common volatile organic solvent.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This leaves a thin film of the drug and carrier.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to obtain a fine powder of the solid dispersion.
Signaling Pathways and Logical Relationships
The mechanism by which solubility enhancement techniques work can be visualized as follows:
Technical Support Center: Stability of Carbamothioyl Compounds in DMSO Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of carbamothioyl compounds when stored in dimethyl sulfoxide (DMSO) solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of carbamothioyl compounds in DMSO?
A1: The stability of carbamothioyl compounds, a class that includes thioureas, in DMSO solution is primarily affected by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of degradation.[1] For instance, a 2-aminothiazole derivative in DMSO showed 64% decomposition after seven days at room temperature, while being significantly more stable at -20°C.[2]
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[1] Studies have shown that water is a more significant contributor to compound loss in DMSO than oxygen.[3][4]
-
Light Exposure: Photolytic degradation can occur in light-sensitive compounds. Therefore, storage in the dark or in amber vials is recommended.[1]
-
pH: The pH of the solution can impact stability, with both acidic and alkaline conditions potentially speeding up degradation.[1]
-
Oxygen: While generally less impactful than water, dissolved oxygen can lead to oxidative degradation of sensitive compounds.[3][4]
Q2: What are the visible signs of degradation in my carbamothioyl compound stock solution?
A2: Degradation of carbamothioyl compounds in DMSO solution may be indicated by:
-
Color Change: A common sign of degradation is the development of a yellowish tint in the solution.[1]
-
Precipitation: Formation of insoluble degradation products can lead to the appearance of a precipitate.[1] This can be a significant issue for compounds that are difficult to bioassay due to precipitation from DMSO solution.
-
Odor: The emission of ammonia or sulfurous odors can be a sign of decomposition.[1]
Q3: What are the recommended storage conditions for carbamothioyl compounds in DMSO?
A3: To maximize the shelf-life of your carbamothioyl compounds in DMSO, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[2]
-
Low Humidity: To prevent water absorption by DMSO, store solutions in a dry environment, such as a desiccator, and ensure containers are tightly sealed.
-
Protection from Light: Use amber vials or store plates in the dark to prevent photolytic degradation.[1]
-
Inert Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere like nitrogen or argon to minimize oxidation.
Q4: How many freeze-thaw cycles can my compound in DMSO tolerate?
A4: The tolerance to freeze-thaw cycles is compound-specific. However, a study on a diverse set of compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C under a nitrogen atmosphere.[3][4] Another study subjected compounds to 25 freeze-thaw cycles to assess their stability.[5][6] It is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles for any given aliquot.
Q5: Does the type of storage container matter for DMSO solutions?
A5: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for compounds stored in DMSO at room temperature for up to 5 months.[3][4]
Troubleshooting Guides
Problem: I am observing a loss of activity or inconsistent results in my assays.
-
Possible Cause: The carbamothioyl compound may have degraded in the DMSO stock solution.
-
Solution:
-
Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.
-
Verify Purity: Before use, verify the purity of your stored compound solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Review Storage Conditions: Ensure that your storage conditions align with the recommendations (low temperature, protection from light and moisture).
-
Problem: My DMSO stock solution has turned yellow and/or a precipitate has formed.
-
Possible Cause: This is a strong indication of compound degradation or exceeding the solubility limit.
-
Solution:
-
Discard the Solution: It is best to discard the solution as the concentration of the active compound is likely no longer accurate.
-
Prepare a Fresh Solution: Prepare a new stock solution from solid material.
-
Consider Lower Concentration: If precipitation is a recurring issue, consider preparing and storing the compound at a lower concentration.
-
Problem: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.
-
Possible Cause: These new peaks likely correspond to degradation products. DMSO itself can also degrade, particularly under acidic conditions, to form products like methyl thioether and dimethyl disulfide, which could interfere with analysis.[7]
-
Solution:
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, light).[8] This will help in developing a stability-indicating analytical method.
-
Use LC-MS for Identification: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structures of the degradation products.
-
Data Presentation
Table 1: Example Forced Degradation Data for a Thiourea Derivative
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 25.4% | Urea derivative, Des-thio compound |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 31.2% | Urea derivative, Cyano-degradation product |
| Oxidative | 3% H₂O₂ | 12 h | Room Temp | 18.7% | Disulfide dimer, Urea derivative |
| Thermal | Dry Heat | 48 h | 80°C | 8.3% | Minor unidentified peaks |
| Photolytic | ICH Q1B Option 2 | N/A | N/A | 15.1% | Photodegradant 1, Photodegradant 2 |
Note: This is example data and will vary depending on the specific thiourea derivative.[1]
Table 2: Temperature-Dependent Decomposition of a 2-Aminothiazole Derivative in DMSO (10 mM)
| Storage Temperature | Duration | % Decomposition |
| Room Temperature | 7 days | 64% |
| +4°C | 7 days | Moderate |
| -20°C | 7 days | Minimal |
| Room Temperature | 14 days | 100% |
| -20°C | 2 months | Minimal |
Data adapted from a study on a 2-aminothiazole derivative, which contains a structural motif similar to carbamothioyl compounds.[2]
Experimental Protocols
Protocol: Forced Degradation Study of a Carbamothioyl Compound
Objective: To generate potential degradation products of a carbamothioyl compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
Carbamothioyl compound
-
HPLC grade DMSO, water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, heating block or water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the carbamothioyl compound in DMSO.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in DMSO and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample wrapped in aluminum foil.
-
After exposure, prepare a 100 µg/mL solution for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for carbamothioyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection for Pyrrolidines
Welcome to the technical support center for the optimization of reaction conditions for the Boc deprotection of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of pyrrolidine derivatives.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Isolated yield of the deprotected pyrrolidine is low.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration or equivalents of the acid. For Trifluoroacetic Acid (TFA), a concentration of 25-50% in Dichloromethane (DCM) is a common starting point. For Hydrochloric Acid (HCl) in dioxane, 4M is standard.[1][2] |
| Inadequate Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time if necessary.[1] |
| Low Temperature | Most Boc deprotections are performed at room temperature.[3][4] If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[1] |
| Steric Hindrance | For sterically hindered pyrrolidine substrates, a stronger acid, longer reaction time, and potentially elevated temperature may be necessary.[5] |
| Solvent Issues | Ensure the Boc-protected pyrrolidine is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common choice for TFA deprotections, while dioxane is typically used for HCl.[3][4] |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected spots or peaks.
-
NMR of the crude product indicates impurities.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Alkylation by tert-butyl Cation | The primary cause of side reactions is the reactive tert-butyl cation generated during deprotection.[2][6] This can alkylate nucleophilic functional groups. The most effective solution is to add "scavengers" to the reaction mixture to trap this cation.[1][2] |
| Trifluoroacetylation of the Deprotected Amine | This can occur when using TFA.[1] If this is a persistent issue, consider switching to a different acid system, such as HCl in dioxane.[1] |
| Degradation of Other Acid-Sensitive Groups | If your pyrrolidine substrate contains other acid-labile groups, consider using milder deprotection conditions or alternative methods.[1] |
| Dehydration of Hydroxypyrrolidines | For 3-hydroxypyrrolidine derivatives, harsh acidic conditions can lead to the elimination of the hydroxyl group to form a pyrroline derivative.[7] Using milder reagents can often mitigate this side reaction.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of pyrrolidines?
A1: The most common methods for Boc deprotection are acid-catalyzed.[4]
-
Method A: TFA/DCM: A solution of 20-50% TFA in DCM is typically used. The reaction is often started at 0°C and then allowed to warm to room temperature, with reaction times ranging from 30 minutes to a few hours.[1][3]
-
Method B: HCl/Dioxane: A 4M solution of HCl in 1,4-dioxane is a widely used reagent. The reaction is typically stirred at room temperature for 1 to 4 hours. The deprotected amine is often isolated as its hydrochloride salt, which may precipitate from the reaction mixture.[3][4]
Q2: How can I prevent the tert-butylation of other functional groups in my molecule?
A2: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[2] The choice of scavenger depends on the specific sensitive residues present in your molecule.[1]
Common Scavengers and Their Applications:
| Scavenger | Typical Concentration | Application |
| Triisopropylsilane (TIS) | 1-5% (v/v)[1] | Highly effective carbocation scavenger.[2] |
| Water | 2.5-5% (v/v)[1] | Traps the tert-butyl cation to form tert-butanol.[2] |
| Thioanisole | 2.5-5% (v/v) | Useful for protecting methionine and tryptophan residues from tert-butylation.[2] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v)[1] | Effective in preventing side reactions.[1] |
Q3: Are there milder alternatives to TFA and HCl for Boc deprotection?
A3: Yes, for substrates that are sensitive to strong acids, several milder deprotection methods have been developed.[4]
| Method | Reagents | Conditions | Yield | Notes |
| Oxalyl Chloride | Oxalyl Chloride, Methanol | Room Temperature, 1-4 h | Good to High | A milder alternative to strong acids. The reaction is often clean.[7] |
| Amberlyst 15 | Amberlyst 15, Methanol | Reflux, 1-2 h | Good | A solid-supported acid catalyst that simplifies work-up through filtration.[7] |
| Thermolysis | High-boiling solvent (e.g., TFE) | 150°C, 1-2 h | Moderate to Good | A catalyst-free method suitable for substrates sensitive to strong acids. High temperatures may not be suitable for all substrates.[7] |
Q4: How do I choose the best deprotection method for my specific pyrrolidine derivative?
A4: The choice of method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.[4] The following decision logic can be a helpful guide:
Caption: Decision logic for selecting a Boc deprotection method.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the deprotection using a solution of TFA in DCM, a widely used and effective method.[3]
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[3]
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.[3]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.[3]
-
Wash the organic layer with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is advantageous when the final product is desired as a hydrochloride salt.[4]
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place (S)-1-Boc-2-(aminomethyl)pyrrolidine in a round-bottom flask with a magnetic stir bar.[3]
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.[3]
-
The product, (S)-2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate out of the solution as a solid.[3]
-
If a precipitate forms, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification and then filtered.[3]
-
The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.[3]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for acidic Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
References
Technical Support Center: Storage and Stability of Thiourea-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of thiourea-containing compounds during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thiourea-containing compounds during storage?
A1: The degradation of thiourea and its derivatives is primarily influenced by several environmental factors.[1] Key contributors to instability include:
-
Temperature: Elevated temperatures can accelerate thermal decomposition.[1]
-
Humidity: Many thiourea compounds are hygroscopic, meaning they absorb moisture from the air. This moisture can facilitate hydrolysis and oxidative degradation.[1]
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.[1]
-
Oxidizing Agents: The thiocarbonyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen or contact with other oxidizing agents.[1]
-
pH: In solution, the stability of thiourea compounds is often pH-dependent. Both acidic and alkaline conditions can accelerate degradation.[1]
Q2: What are the common visual and olfactory signs of thiourea degradation?
A2: Degradation of a typically white, crystalline thiourea compound can be identified by several observable changes:[1]
-
Color Change: A common sign of degradation is the development of a yellowish tint.[1]
-
Odor: The release of ammonia-like or sulfurous odors can indicate thermal decomposition or hydrolysis.[1]
-
Clumping: Due to moisture absorption, the compound may become clumpy or sticky.[1]
-
Insolubility: The formation of degradation products that are insoluble in a solvent in which the compound was previously soluble.[1]
Q3: What are the ideal storage conditions for thiourea-containing compounds?
A3: To ensure the long-term stability of thiourea compounds, the following storage conditions are recommended:
-
Temperature: Store at a controlled room temperature, ideally between 15°C and 25°C.[2]
-
Humidity: Keep in a dry environment. For particularly moisture-sensitive compounds, storage in a desiccator is advisable.[1]
-
Light: Protect from light by using amber or opaque containers and storing them in a dark cabinet.[1]
-
Atmosphere: Store in tightly sealed containers to minimize exposure to air.[1][2] For highly sensitive compounds, consider purging the container with an inert gas like nitrogen or argon before sealing.[1]
Q4: Can stabilizers be added to prolong the shelf-life of thiourea compounds?
A4: Yes, particularly for solutions of thiourea derivatives, the addition of stabilizers can be effective.[1]
-
Antioxidants: These can be used to inhibit oxidative degradation pathways.[1]
-
Chelating Agents: For compounds sensitive to metal-catalyzed degradation, agents like EDTA can be added to sequester metal ions.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of thiourea compounds.
| Problem | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the solid compound | Oxidation or photodegradation.[1] | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas (e.g., nitrogen) before sealing.[1] |
| Ammonia or sulfur-like odor | Thermal decomposition or hydrolysis.[1] | Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture ingress.[1] |
| Compound has become clumpy or sticky | Absorption of moisture (hygroscopicity).[1] | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1] |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity.[1] | Use a fresh batch of the compound. Before use, confirm the purity of the stored compound using an appropriate analytical method such as HPLC or melting point analysis.[1] |
| Precipitate formation in a solution | Degradation leading to insoluble products or exceeding solubility limits.[1] | Prepare solutions fresh before use. If storing solutions is unavoidable, filter them before use and consider storing them at a lower temperature (e.g., refrigerated).[1] |
Degradation Pathways and Analysis
Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods. Forced degradation studies are a key tool for this purpose.[3][4]
Diagram of Common Degradation Pathways:
Caption: Common degradation pathways for thiourea-containing compounds.
Experimental Protocols
1. Stability-Indicating HPLC Method
This method is designed to separate the parent thiourea compound from its potential degradation products, allowing for accurate quantification.
-
Objective: To quantify the purity of a thiourea compound and detect the presence of degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water and a suitable organic solvent like acetonitrile or methanol. The exact composition may need to be optimized for specific compounds.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at a wavelength appropriate for the compound, often around 236 nm for thiourea itself.[5]
-
Column Temperature: 30°C.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the thiourea compound in a suitable solvent (e.g., mobile phase) to create a stock solution.
-
Dilute the stock solution to a working concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard solution of the pure compound to determine its retention time.
-
Inject the sample solution.
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the parent compound can be used to calculate its concentration and assess degradation over time.
-
2. Forced Degradation Study Protocol
Forced degradation (or stress testing) is performed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[4][6]
-
Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.[3]
-
Workflow for Forced Degradation:
Caption: Workflow for a forced degradation study of a thiourea compound.
-
Methodology:
-
Acid Hydrolysis: To 1 mL of a stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.[3]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the solution at 60°C for a specified period (e.g., 8 hours). Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a set time (e.g., 12 hours). Dilute with the mobile phase.[3]
-
Thermal Degradation: Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[3] Dissolve the stressed solid for analysis.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to a calibrated light source (e.g., Xenon lamp) to simulate UV and visible light exposure as per ICH Q1B guidelines.
-
-
Data Interpretation: Analyze the stressed samples using the validated HPLC method. The goal is to achieve 5-20% degradation of the active substance to ensure that the secondary degradation products are also formed. The results help in identifying the degradation products and understanding the intrinsic stability of the molecule.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Poor Cell Permeability of Boc-Protected Small Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Boc-protected small molecules.
Troubleshooting Guide
Issue: Low Cellular Uptake of a Boc-Protected Small Molecule
The tert-butyloxycarbonyl (Boc) protecting group is widely used in chemical synthesis due to its stability and ease of removal under acidic conditions. However, the bulky and often lipophilic nature of the Boc group can significantly hinder the passive diffusion of small molecules across the cell membrane. Additionally, the masking of polar functional groups, such as amines, can alter the physicochemical properties of a molecule, impacting its interaction with the cell membrane.
Below is a summary of strategies to overcome poor cell permeability, along with potential advantages and disadvantages.
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Prodrug Approach | Modify the Boc-protected molecule into a prodrug that is cell-permeable and can be intracellularly converted to the active compound. This often involves attaching a promoiety that is cleaved by intracellular enzymes like esterases. | - Enhanced permeability. - Targeted release of the active compound inside the cell. | - Requires the presence of activating enzymes in the target cells. - The promoiety and its cleavage byproducts should be non-toxic. |
| Formulation with Permeation Enhancers | Co-administration of the Boc-protected molecule with agents that transiently increase membrane permeability. | - Can be a straightforward approach without chemical modification of the compound of interest. | - Potential for cell toxicity. - Effects can be transient and may not be suitable for all cell types. |
| Structural Modification (Beyond Prodrugs) | Systematically modify the structure of the small molecule to improve its overall physicochemical properties for better membrane permeability, while retaining the Boc protecting group if necessary for a specific experimental design. This could involve altering other parts of the molecule to achieve a better balance of lipophilicity and polarity. | - Can lead to a compound with inherently better permeability. | - May alter the biological activity or target engagement of the molecule. - Can be synthetically challenging. |
| Alternative Protecting Groups | If the Boc group is not essential for the final experimental step inside the cell, consider using a more labile or smaller protecting group during synthesis that is easier to remove or has less impact on permeability. | - May improve permeability compared to the Boc group. | - Requires re-synthesis of the compound. - The alternative protecting group must be compatible with the synthetic route and final application. |
Quantitative Data on Permeability
While direct comparative studies quantifying the permeability of a small molecule with and without a Boc group are not abundant in publicly available literature, the general principle is that masking a polar group (like an amine) with a lipophilic group (like Boc) can increase the lipophilicity (LogP) of the molecule. This often leads to an increase in membrane permeability, as long as other factors like molecular weight and polar surface area remain within a favorable range.
For example, the addition of a Boc group to glycine increases its calculated LogP from -3.29 (for glycine) to approximately 0.5 (for Boc-glycine), suggesting a significant increase in lipophilicity which is generally correlated with improved passive diffusion across the cell membrane. However, experimental permeability data (Papp values) are highly context-dependent on the specific molecule and the assay system used.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected peptide showing poor cell permeability?
A1: Peptides, in general, face challenges with cell permeability due to their size, charge, and high polar surface area. The addition of a Boc group, while increasing lipophilicity, also increases the molecular weight and steric bulk. This can counteract the benefits of increased lipophilicity, leading to overall poor permeability. For peptides, strategies like cyclization, N-methylation, or conjugation to cell-penetrating peptides (CPPs) might be more effective at improving cellular uptake.
Q2: Can the Boc group be cleaved by intracellular enzymes?
A2: The standard Boc group is generally stable to enzymatic cleavage within cells. It is designed to be removed under acidic conditions. However, it is possible to design modified, "esterase-labile" Boc-type protecting groups that can be cleaved by intracellular esterases. This is a prodrug strategy that can facilitate the intracellular release of the active molecule.
Q3: How can I confirm if my Boc-protected compound is getting into the cells?
A3: You can assess cellular uptake using several methods:
-
Direct Quantification: If you have a sensitive analytical method like LC-MS/MS, you can lyse the cells after treatment and directly measure the intracellular concentration of your compound.
-
Fluorescent Labeling: If your molecule can be tagged with a fluorophore without significantly altering its properties, you can visualize its cellular localization using fluorescence microscopy or quantify uptake using flow cytometry.
-
Functional Assays: If the compound has a known intracellular target, you can perform a downstream functional assay to infer its presence inside the cell. A lack of activity in a cell-based assay compared to a cell-free biochemical assay is often an indicator of poor permeability.
Q4: Are there any live-cell compatible methods for Boc deprotection?
A4: Traditional Boc deprotection methods using strong acids like trifluoroacetic acid (TFA) are not compatible with live cells. For intracellular release, the most viable strategy is to use a prodrug approach with an enzymatically cleavable protecting group. While direct enzymatic cleavage of a standard Boc group in live cells is not a common strategy, you could explore the use of engineered esterases or other enzymes if they can be delivered to the cells. However, this is a complex and non-standard approach. The development of bio-orthogonal deprotection strategies is an active area of research.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Carefully coat the filter membrane of each well in the 96-well donor plate with 5 µL of the lecithin/dodecane solution.
-
Prepare Compound Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Load Donor Plate: Add 150 µL of the compound solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established equations that take into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that simulates the human intestinal barrier and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells in flasks until they reach about 80% confluency.
-
Seeding on Transwells: Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) compartment. Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Prodrug activation signaling pathway.
Technical Support Center: Optimizing Catalyst Selection for Pyrrolidine Ring Formation
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the catalytic synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1][2][3] This guide provides troubleshooting advice, detailed experimental protocols, and data to help you optimize your catalyst selection and synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the catalytic synthesis of pyrrolidines, with a focus on catalyst optimization.
Q1: My reaction yield is consistently low or fails completely. What are the potential catalyst-related causes?
A1: Low or no yield is a frequent issue that can often be traced back to the catalytic system.[4] Consider the following factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent, or by side reactions.[5] Ensure all starting materials are pure and solvents are anhydrous, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Catalyst Poisoning: Substrates or products can sometimes poison the catalyst. For instance, N-alkyl-substituted pyrrolidines bear a basic nitrogen that can poison Lewis acid catalysts like B(C₆F₅)₃.[6][7] Similarly, the pyrrole product can react with B(C₆F₅)₃, leading to catalyst inhibition.[6][7]
-
Incorrect Catalyst Loading: Both excessively high and low catalyst concentrations can be detrimental to the reaction outcome.[5] It is crucial to screen a range of catalyst loadings to find the optimal concentration.
-
Inappropriate Reaction Conditions: The chosen temperature, pressure, or reaction time may not be suitable for the catalyst's optimal performance. A systematic optimization of these parameters is recommended.[5]
Q2: I am observing poor diastereoselectivity or enantioselectivity. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity is a critical and common challenge in pyrrolidine synthesis.[4][8] The following strategies are key:
-
Catalyst and Ligand Choice (Crucial): The selection of the catalyst and, if applicable, the chiral ligand is paramount for stereocontrol.[8]
-
For Metal-Catalyzed Reactions: In palladium- or iridium-catalyzed cycloadditions, screening various chiral ligands (e.g., phosphoramidites) with different steric and electronic properties is essential to induce high stereoselectivity.[8]
-
For Organocatalyzed Reactions: The structure of the organocatalyst, such as those derived from proline, plays a dominant role.[8][9] Subtle modifications to the catalyst scaffold can have a significant impact on selectivity.[8]
-
-
Temperature Optimization: Reaction temperature directly influences the energy difference between diastereomeric transition states. Lowering the temperature often enhances selectivity, though it may require longer reaction times.[5]
-
Solvent Screening: The polarity and steric bulk of the solvent can affect the stereochemical pathway. Screening a range of solvents is a standard optimization step.[5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively direct the stereochemical outcome of the reaction.[4]
Q3: How do I select the most appropriate catalyst for my specific pyrrolidine synthesis route?
A3: The optimal catalyst is intrinsically linked to the synthetic methodology.
-
[3+2] Dipolar Cycloaddition: This is a powerful method for building the pyrrolidine ring.[10][11]
-
Metal Catalysts: Copper(I) and Iridium(I) complexes are widely used. For example, Vaska's complex, [IrCl(CO)(PPh₃)₂], is effective for the reductive generation of azomethine ylides from amides.[10][11][12][13][14]
-
Organocatalysts: Bifunctional organocatalysts like squaramides can activate both the nucleophile and electrophile, leading to high stereoselectivity.[1]
-
-
Intramolecular C-H Amination: This atom-economical approach often employs copper-catalyzed systems to directly form the C-N bond.[1][15][16][17][18]
-
"Borrowing Hydrogen" Methodology: Iridium-based catalysts are well-suited for this efficient process that converts diols and primary amines into pyrrolidines.[4][18]
Data Presentation: Catalyst Performance in Pyrrolidine Synthesis
The following tables summarize quantitative data for catalyst performance under various conditions, providing a basis for comparison and selection.
Table 1: Optimization of Iridium-Catalyzed Reductive [3+2] Cycloaddition [10][11][12]
| Entry | Catalyst (mol%) | Reductant (equiv) | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | [IrCl(CO)(PPh₃)₂] (1) | TMDS (2) | Et₃N | Room Temp | 50 | >20:1 |
| 2 | [IrCl(CO)(PPh₃)₂] (1) | TMDS (2) | None | Room Temp | 80 | >20:1 |
| 3 | [IrCl(CO)(PPh₃)₂] (1) | TMDS (1) | None | Room Temp | 62 | >20:1 |
| 4 | [IrCl(CO)(PPh₃)₂] (1) | TMDS (2) | None | 50 | 75 | >20:1 |
TMDS = Tetramethyldisiloxane
Table 2: Influence of Ligand and Halide in Copper-Catalyzed Intramolecular C-H Amination [15][17]
| Entry | Precatalyst | Substrate (N-X) | Yield (%) |
| 1 | [Tpⁱᵖʳ²Cu(NCMe)] | N-Fluoro | 99 |
| 2 | [Tpᶜᵘᵐ,ᴹᵉCu(NCMe)] | N-Fluoro | 95 |
| 3 | [Tp*Cu(NCMe)] | N-Fluoro | 20 |
| 4 | [Tpⁱᵖʳ²Cu(NCMe)] | N-Chloro | 83 |
Tp = Tris(pyrazolyl)borate ligand
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below.
Protocol 1: General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition [10][11]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the amide substrate (0.25 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.2 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol %).
-
Reaction Setup: Cap the vial with a septum and purge with argon for 5 minutes.
-
Reagent Addition: Add the solvent (e.g., toluene, 1 mL) and the reductant, tetramethyldisiloxane (TMDS) (2.0 equiv), via syringe.
-
Execution: Stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [19]
-
Catalyst Preparation: In an inert atmosphere (glovebox), add the copper(I) precatalyst (e.g., CuBr, 5 mol %) and the chiral ligand to an oven-dried reaction flask.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 1 hour to form the catalyst complex. Add the azomethine ylide precursor (1.2 equiv) and the dipolarophile (e.g., fluorinated styrene derivative, 1.0 equiv).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add a base (e.g., DBU) dropwise to initiate the reaction.
-
Execution: Stir the reaction mixture until completion, monitoring by TLC.
-
Work-up: Quench the reaction, extract the product with an organic solvent, and dry the organic layer. After solvent removal, purify the crude product by flash column chromatography.
Protocol 3: Copper-Catalyzed Intramolecular C-H Amination [15][19]
-
Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the N-halide amide substrate (1.0 equiv) in an anhydrous, degassed solvent inside a sealable reaction vessel (e.g., Schlenk flask).
-
Catalyst Addition: Add the copper(I) precatalyst (e.g., [Tpⁱᵖʳ²Cu(NCMe)], 5 mol%) to the solution.
-
Execution: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for catalytic pyrrolidine synthesis.
Caption: Troubleshooting guide for low stereoselectivity in pyrrolidine synthesis.[5]
Caption: Framework for selecting a catalyst based on the synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iris.unife.it [iris.unife.it]
- 13. researchgate.net [researchgate.net]
- 14. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrrolidine synthesis [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Mitigating Off-Target Effects of Pyrrolidine-Based Inhibitors
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of pyrrolidine-based inhibitors. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous biologically active compounds.[1][2][3] However, like many small molecule inhibitors, those built on a pyrrolidine framework can exhibit off-target activities, leading to ambiguous experimental results or undesired toxicity.[4][5]
This resource offers detailed troubleshooting guides in a question-and-answer format, protocols for key experimental assays, and a summary of quantitative data to facilitate the development of more selective and effective pyrrolidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with pyrrolidine-based kinase inhibitors?
A1: Pyrrolidine-based kinase inhibitors can exhibit off-target effects by binding to unintended kinases or other proteins.[4][5] Off-target kinase inhibition is common due to the conserved nature of the ATP-binding pocket across the kinome.[6] This can lead to the modulation of unintended signaling pathways, resulting in cellular responses that are not mediated by the intended target. Common off-target kinases include those with structurally similar ATP-binding sites. Non-kinase off-targets can also be a concern and may contribute to unexpected phenotypes or toxicity.[5]
Q2: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of my pyrrolidine-based inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A multi-pronged approach is recommended:
-
Use a structurally distinct inhibitor: Employ a second, well-characterized inhibitor of the same target that has a different chemical scaffold. If both inhibitors elicit the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of your target protein in your cells. If the inhibitor's effect is on-target, the cells expressing the resistant mutant should be less sensitive to the compound.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of the inhibitor if it is acting on-target.[4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of the inhibitor with its target protein in intact cells, providing direct evidence of target binding.
Q3: My pyrrolidine-based inhibitor shows high potency in biochemical assays but is significantly less active in cell-based assays. What could be the issue?
A3: This discrepancy is common and can be attributed to several factors:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux pump activity: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Metabolic instability: The compound may be rapidly metabolized within the cell into an inactive form.
-
High protein binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration available to engage the target.
-
Off-target engagement leading to counteracting cellular responses.
Q4: What strategies can I employ during the drug discovery process to design more selective pyrrolidine-based inhibitors?
A4: Improving inhibitor selectivity is a key challenge in drug development. Consider the following strategies:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the pyrrolidine scaffold and its substituents to understand how chemical changes affect potency and selectivity.[3]
-
Targeting unique structural features: Exploit less conserved regions of the target protein outside the primary binding site to enhance selectivity.
-
Computational modeling: Utilize molecular docking and other computational tools to predict binding affinities for both on-target and off-target proteins, guiding the design of more selective compounds.
-
Kinome-wide profiling: Screen your lead compounds against a broad panel of kinases to identify off-target interactions early in the discovery process.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with pyrrolidine-based inhibitors.
Issue 1: High background signal or inconsistent results in kinase activity assays.
-
Question: My in vitro kinase assays show high background or variable results between replicates. How can I troubleshoot this?
-
Answer:
-
Check Reagent Quality: Ensure the purity and activity of your kinase, substrate, and ATP. Use fresh, high-quality reagents.
-
Optimize Assay Conditions: Titrate the concentrations of your kinase, substrate, and ATP to ensure you are working within the linear range of the assay. The ATP concentration should ideally be at or near the Km for the kinase.
-
Control for Compound Interference: Some compounds can interfere with the assay detection method (e.g., fluorescence quenching or enhancement). Run controls with your compound in the absence of the kinase to assess for interference.
-
Ensure Proper Mixing and Incubation: Inconsistent mixing or temperature fluctuations during incubation can lead to variability.
-
Issue 2: Unexpected cell death or toxicity at concentrations intended for target inhibition.
-
Question: My pyrrolidine-based inhibitor is causing significant cytotoxicity at concentrations where I expect to see specific on-target effects. How can I investigate this?
-
Answer:
-
Perform a dose-response curve for cytotoxicity: Use an MTT or similar cell viability assay to determine the cytotoxic concentration 50 (CC50) of your compound. Compare this to the IC50 for on-target inhibition. A small therapeutic window (ratio of CC50 to IC50) suggests potential off-target toxicity.
-
Investigate Apoptosis Induction: Use assays like caspase activity or Annexin V staining to determine if the cytotoxicity is due to the induction of apoptosis. This can provide clues about the pathways being affected.
-
Profile against a broad kinase panel: A kinome scan can reveal if your inhibitor is potently inhibiting essential "housekeeping" kinases, which could explain the observed toxicity.
-
Issue 3: Observed phenotype does not correlate with the known function of the intended target.
-
Question: The cellular effect of my inhibitor is inconsistent with the established biological role of the kinase I am targeting. What could be the reason?
-
Answer:
-
Confirm Target Engagement in Cells: Use CETSA to verify that your compound is binding to the intended target in your cellular model.
-
Probe Downstream Signaling: Use techniques like Western blotting to examine the phosphorylation status of known downstream substrates of your target kinase. Also, probe key nodes of other major signaling pathways (e.g., Akt, ERK, STATs) to look for unexpected activation or inhibition, which would indicate off-target activity.
-
Re-evaluate the literature: The understanding of a kinase's function can evolve. Ensure your interpretation is based on the most current knowledge.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of representative pyrrolidine-based inhibitors. This data is intended to provide a comparative overview and guide for interpreting experimental results.
Table 1: Kinase Selectivity Profile of a Dihydropyrrolo[3,4-d]imidazole-based JNK3 Inhibitor
| Target Kinase | % Inhibition at 10 µM | IC50 (nM) |
| JNK3 | >95% | <10 |
| JNK1 | >90% | 25 |
| JNK2 | >90% | 15 |
| p38α | <20% | >10,000 |
| ERK2 | <10% | >10,000 |
| AKT1 | <5% | >10,000 |
| CDK2 | <10% | >10,000 |
| SRC | <15% | >10,000 |
| Data is illustrative and compiled from representative studies.[1] |
Table 2: Off-Target Profile of Selected Pyrrolidine-Based Inhibitors
| Compound ID | Intended Target | Potent Off-Targets (IC50 < 1 µM) |
| Pyrrolidine-A | Aurora A | PLK1, CDK1 |
| Pyrrolidine-B | EGFR | VEGFR2, PDGFRβ |
| Pyrrolidine-C | PI3Kα | mTOR, DNA-PK |
| This table provides hypothetical examples based on common cross-reactivity patterns. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure robust and reproducible results.
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of a pyrrolidine-based compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup: a. In a 384-well plate, add the diluted test compound or vehicle control (DMSO). b. Add the kinase solution (pre-diluted in kinase buffer) to each well. c. Initiate the reaction by adding a solution containing the substrate and ATP (typically at the Km concentration for each kinase).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the kinase reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection reagent and a plate reader, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of a pyrrolidine-based inhibitor to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., thermal cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
Objective: To assess the effect of a pyrrolidine-based inhibitor on cell viability.
Materials:
-
Cultured cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of pyrrolidine-based inhibitors.
Caption: Workflow for troubleshooting suspected off-target effects.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: On-target versus off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the post-synthesis purification of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Column Chromatography Issues
Flash column chromatography is a primary method for purifying the target compound. However, due to the presence of both a polar thioamide group and a non-polar Boc protecting group, challenges can arise.
Table 1: Troubleshooting Common Column Chromatography Problems
| Symptom | Possible Cause(s) | Suggested Solutions |
| Compound does not move from the baseline | Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. The proportion of ethyl acetate can be increased. - For highly retained compounds, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Compound elutes too quickly (high Rf) | Eluent is too polar. | - Decrease the polarity of the eluent system by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation from impurities | - Inappropriate solvent system. - Co-elution with structurally similar impurities. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation between the product and impurities. - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
| Streaking or tailing of the product spot on TLC/column | - Compound is too concentrated. - Strong interaction with the stationary phase. - Presence of acidic or basic impurities. | - Load a more dilute solution of the crude product onto the column. - Add a small amount of a modifier to the eluent. For example, a small percentage of triethylamine can help with basic compounds, while a trace of acetic acid can assist with acidic compounds. |
| Presence of phosphorus-containing impurities after thionation with Lawesson's reagent | Byproducts from Lawesson's reagent are co-eluting with the product. | - An aqueous workup prior to chromatography can help hydrolyze and remove some phosphorus byproducts.[1][2] - A chromatography-free workup using ethylene glycol to decompose the Lawesson's reagent byproduct has been reported for some thioamides and may be applicable.[1][2] |
Experimental Workflow: Column Chromatography
Caption: General workflow for purification by column chromatography.
Recrystallization Issues
Recrystallization can be an effective final purification step to obtain a crystalline solid of high purity.
Table 2: Troubleshooting Common Recrystallization Problems
| Symptom | Possible Cause(s) | Suggested Solutions |
| Product oils out instead of crystallizing | - Solution is supersaturated. - Cooling is too rapid. - Presence of impurities inhibiting crystallization. | - Add a small amount of the "good" solvent to dissolve the oil, then allow it to cool more slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Ensure the crude material is reasonably pure before attempting recrystallization. An initial purification by column chromatography may be necessary. |
| No crystal formation upon cooling | - Solution is too dilute. - Inappropriate solvent system. | - Concentrate the solution by evaporating some of the solvent. - Test different solvent systems on a small scale. A good system consists of a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble at low temperatures (e.g., ethyl acetate/hexane, ethanol/water). |
| Low recovery of purified product | - The compound has significant solubility in the cold recrystallization solvent. - Too much "good" solvent was used. | - Cool the solution in an ice bath or refrigerator to maximize crystal precipitation. - Minimize the amount of hot solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold "poor" solvent. |
| Product is discolored | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Experimental Protocol: Recrystallization
-
Solvent Selection: On a small scale, test various solvent pairs to find a suitable system. Common pairs for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add the "poor" solvent until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions. If synthesizing from the corresponding amide using Lawesson's reagent, potential impurities include unreacted starting amide and phosphorus-containing byproducts.[1][2] If the synthesis involves the reaction of a Boc-protected aminopyrrolidine with a thiocarbonylating agent, unreacted starting materials and over-reacted products could be present.
Q2: What is a suitable TLC stain to visualize this compound?
A2: Due to the thioamide group, potassium permanganate stain is often effective for visualization on a TLC plate. The Boc group may not be strongly UV-active, so a chemical stain is generally preferred.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, for polar compounds that are difficult to purify using normal-phase (silica gel) chromatography, reverse-phase chromatography can be a good alternative. A C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) would be appropriate.
Q4: My purified product is an oil, but I need a solid. What can I do?
A4: Oily products are common for Boc-protected compounds.[3] If recrystallization attempts fail, you can try precipitating the compound from a solution by adding a non-solvent. For example, dissolve the oil in a small amount of a good solvent like ethyl acetate and then slowly add a large excess of a poor solvent like hexane while stirring vigorously. Sometimes, storing the oil under high vacuum for an extended period can induce solidification.
Logical Relationship of Purification Steps
Caption: Decision-making workflow for the purification strategy.
References
Technical Support Center: Scaling Up the Synthesis of Pyrrolidine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of pyrrolidine intermediates. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing pyrrolidine intermediates on a larger scale?
A1: Several robust methods are employed for the synthesis of pyrrolidine rings, with the choice depending on the desired substitution pattern and stereochemistry. For larger-scale synthesis, the most common routes include:
-
[3+2] Cycloaddition Reactions: This is a highly versatile and convergent method, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. It allows for the construction of multiple stereocenters in a single step and has been successfully applied to multi-kilogram scale syntheses.[1][2]
-
Reductive Amination of 1,4-Dicarbonyls (Paal-Knorr Synthesis): A classical and straightforward method for preparing N-substituted pyrrolidines. The resulting pyrrole can be reduced to the corresponding pyrrolidine.[3]
-
Intramolecular Cyclization: This involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center. Methods like intramolecular reductive amination of ω-chloro ketones are effective.
-
Biocatalytic Approaches: The use of enzymes, such as transaminases, is an emerging strategy for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering high enantioselectivity.[4]
Q2: How do I choose the optimal solvent for a scaled-up pyrrolidine synthesis?
A2: Solvent choice is critical and can significantly impact reaction kinetics, stereoselectivity, and product isolation at scale. Key considerations include:
-
Solubility: Ensure all reactants, intermediates, and catalysts are sufficiently soluble at the intended reaction concentration.
-
Boiling Point: A solvent with an appropriate boiling point facilitates temperature control, especially for exothermic reactions.
-
Safety and Environmental Impact: On a larger scale, the use of safer, greener, and less hazardous solvents is crucial. Aqueous conditions or high-boiling, less toxic organic solvents are preferred.
-
Impact on Stereoselectivity: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity and enantioselectivity. For some [3+2] cycloadditions, moving from polar protic solvents to more sterically hindered alcohols has been shown to improve selectivity.
-
Work-up and Purification: The solvent should allow for straightforward extraction and crystallization of the product to simplify downstream processing.
Q3: What are the key safety considerations when scaling up pyrrolidine synthesis?
A3: Scaling up introduces significant safety challenges that must be addressed:
-
Thermal Hazards: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature and pressure increases in large reactors due to the lower surface-area-to-volume ratio, which limits heat dissipation. A thorough thermal hazard evaluation, including reaction calorimetry, is essential.
-
Reagent Handling: The handling of large quantities of hazardous reagents (e.g., pyrophoric organometallics, corrosive acids, toxic materials) requires specialized equipment and procedures.
-
Pressure and Gas Evolution: Reactions that evolve gas can lead to a rapid pressure buildup in a closed system. Ensure adequate venting and pressure relief systems are in place.
-
Process Safety Management (PSM): A comprehensive hazard and operability (HAZOP) study is recommended to identify and mitigate potential risks before proceeding to pilot or industrial scale.[5]
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
Q: My reaction yield dropped significantly when I moved from a 1-gram to a 100-gram scale. What are the likely causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common problem and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations:
-
Issue: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Slower heat dissipation can also cause thermal degradation of reactants or products.
-
Solution:
-
Optimize the agitation speed and impeller design to ensure homogenous mixing.
-
Control the rate of reagent addition to manage the heat generated from an exothermic reaction.
-
Utilize a reactor with a higher heat transfer capacity or operate at a lower temperature for a longer duration.
-
-
-
Changes in Reaction Kinetics:
-
Issue: The order of reagent addition and the time over which they are added can have a more pronounced effect on a larger scale.
-
Solution:
-
Re-evaluate the optimal addition sequence and rate. For instance, adding a catalyst portion-wise may be more effective than a single addition.
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC) to determine the true endpoint and avoid prolonged reaction times that can lead to byproduct formation.
-
-
-
Inefficient Product Isolation and Purification:
-
Issue: Extraction and crystallization procedures that work well on a small scale may not be as efficient on a larger scale, leading to product loss.
-
Solution:
-
Optimize the solvent volumes and number of extractions for the work-up.
-
Develop a robust crystallization procedure by carefully selecting the solvent system and controlling the cooling profile to maximize recovery and purity.
-
-
Problem 2: Decreased Stereoselectivity at Larger Scale
Q: I am observing a loss of diastereoselectivity or enantioselectivity in my asymmetric pyrrolidine synthesis during scale-up. What should I investigate?
A: Maintaining stereocontrol is a critical challenge in scaling up asymmetric reactions. Here are key areas to focus on:
-
Temperature Control:
-
Issue: Poor heat transfer can lead to temperature fluctuations within the reactor, which can affect the energy difference between the diastereomeric transition states.
-
Solution:
-
Ensure precise and uniform temperature control throughout the reactor.
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time, as this often enhances selectivity.
-
-
-
Catalyst Activity and Stability:
-
Issue: The catalyst may exhibit different behavior at lower concentrations (relative to the solvent volume) or may be more susceptible to deactivation by impurities in larger quantities of reagents and solvents.
-
Solution:
-
Ensure all reagents and solvents are of high purity and are thoroughly dried, as water can be detrimental to many chiral catalysts.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Evaluate the catalyst loading; sometimes, a slightly higher catalyst loading is necessary on a larger scale to maintain efficiency.
-
-
-
Mixing and Reagent Addition:
-
Issue: Inefficient mixing can lead to localized excesses of one reactant, which can result in non-selective background reactions.
-
Solution:
-
Ensure rapid and uniform distribution of the catalyst and reagents.
-
For highly reactive species, consider slow, subsurface addition to promote the desired catalytic pathway.
-
-
Quantitative Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis of Pyrrolidin-1-ylmethanesulfonic Acid
| Parameter | Laboratory Scale (100 mmol) | Pilot Scale (10 mol) |
| Reagents | ||
| Pyrrolidine | 7.11 g (8.3 mL) | 711.2 g (0.83 L) |
| Formaldehyde (37% aq. soln.) | 8.1 g (7.5 mL) | 810 g (0.75 L) |
| Sodium Bisulfite | 10.4 g | 1.04 kg |
| Water (solvent) | 100 mL | 10 L |
| Reaction Parameters | ||
| Initial Temperature | 20-25 °C | 20-25 °C |
| Reaction Temperature | 60 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Results | ||
| Expected Yield | 80-90% | 75-85% |
| Crude Product Purity | >95% | >90% |
Data adapted from a representative protocol.
Table 2: Influence of Catalyst System on a [3+2] Cycloaddition for a Tetrasubstituted Pyrrolidine Core
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Cu(I) | Chiral Phosphoramidite | Toluene | 25 | 78 | 99 |
| Ag(I) | Chiral Phosphine | Dichloromethane | 0 | 65 | 97 |
| Rh(II) | - | Dichloromethane | 25 | 55 | 90 |
Data synthesized from a case study on the multi-kilogram synthesis of a pyrrolidine intermediate.[1][2]
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric [3+2] Cycloaddition for a Chiral Pyrrolidine
This protocol is a representative example of a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Glycine imine (1.0 equiv)
-
Alkene dipolarophile (1.2 equiv)
-
Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (5.5 mol%)
-
Anhydrous toluene
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the copper(I) triflate and chiral ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the glycine imine and the alkene dipolarophile to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched pyrrolidine.
Protocol 2: Multi-Gram Scale Reductive Amination for N-Substituted Pyrrolidones
This protocol describes the synthesis of a 3-oxopyrrolidone via Raney Nickel-catalyzed hydrogenation and cyclization.
Materials:
-
Substituted nitrile precursor (1.0 equiv)
-
Raney Nickel (50% slurry in water, ~10 wt%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
To a high-pressure hydrogenation reactor, add the nitrile precursor and ethanol.
-
Carefully add the Raney Nickel slurry.
-
Seal the reactor and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 60 atm.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Maintain the reaction at 50 °C and 60 atm for 12-24 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxypyrrolidin-2-one. This can be further purified by crystallization or chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Troubleshooting decision tree for addressing low yields during scale-up.
Process Flow for Pyrrolidine Intermediate Synthesis
Caption: Generalized process flow diagram for the scaled-up synthesis of a pyrrolidine intermediate.
References
Validation & Comparative
Comparing the efficacy of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate with known inhibitors
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and purinergic signaling.[1] In the context of oncology, ENPP1 has emerged as a key immune checkpoint.[2] It is the primary enzyme responsible for the extracellular degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMulator of INterferon Genes (STING) pathway.[1][2][3] The activation of the STING pathway is critical for initiating and propagating innate anti-tumor immunity.[1][3][4] By hydrolyzing cGAMP, ENPP1 dampens this anti-tumor immune response, and its overexpression has been correlated with poor prognosis in several cancers.[2][3] Therefore, inhibiting ENPP1 is a promising strategy to enhance anti-tumor immunity.[5][6][7]
Mechanism of Action of ENPP1 Inhibition
ENPP1 inhibitors block the enzymatic activity of ENPP1, preventing the breakdown of extracellular cGAMP.[5] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in immune cells, such as dendritic cells.[5] STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells that can recognize and eliminate cancer cells.[1]
Comparative Efficacy of Known ENPP1 Inhibitors
A number of small molecule ENPP1 inhibitors are currently under investigation, with several advancing into clinical trials for the treatment of advanced solid tumors.[5] These inhibitors can be broadly categorized into nucleotide-based and non-nucleotide-based compounds. While nucleotide-based inhibitors, often substrate analogs, were among the first to be developed, non-nucleotide inhibitors are now favored for their potential for better oral bioavailability and drug-like properties.[1]
Below is a table summarizing the potency of selected non-nucleotide ENPP1 inhibitors.
| Compound Name/Identifier | Chemical Class | Potency (Kᵢ or IC₅₀) | Notes |
| ISM5939 | Small Molecule | IC₅₀ = 0.63 nM (vs. cGAMP) | Oral small molecule inhibitor currently in Phase 1a/b clinical trials for advanced solid tumors.[5][8] Demonstrates potent inhibition of both cGAMP and ATP hydrolysis by ENPP1.[9] |
| SR-8541A | Small Molecule | Potent inhibitor | A highly selective and potent oral inhibitor of ENPP1 currently in a Phase 1 clinical trial for advanced metastatic solid tumors.[5][10] |
| RBS2418 | Small Molecule | Potent and selective | An orally delivered small-molecule inhibitor of ENPP1 being studied in multiple clinical trials for advanced, metastatic solid tumors.[5][6][11] |
| TXN10128 | Small Molecule | Under investigation | Currently in a Phase 1 dose-escalation and expansion study for solid tumors.[5] |
| Compound 4e | Quinazoline derivative | IC₅₀ = 0.188 µM | A novel inhibitor that has shown to increase IFN-β expression in vivo.[12][13] |
| SR-8314 | Small Molecule | Kᵢ = 0.079 µM | Shown to promote STING activation and exhibit anti-tumor activity in preclinical models.[1] |
| Quinazoline-4-piperidine sulfamide analogs (e.g., compound 7c) | Quinazoline derivative | Kᵢ = 58 nM | A series of potent ENPP1 inhibitors.[1] |
Experimental Protocols
Biochemical Assay for ENPP1 Inhibition
A common method to determine the potency of ENPP1 inhibitors is through a biochemical assay that measures the enzymatic activity of ENPP1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human ENPP1.
Principle: The assay measures the product of ENPP1's enzymatic reaction. For instance, when cGAMP is used as a substrate, the production of AMP and GMP is quantified.[14] Commercially available kits, such as the Transcreener® AMP²/GMP² Assay, utilize a competitive fluorescence polarization immunoassay to detect the generated AMP and GMP.[14][15]
Materials:
-
Recombinant human ENPP1 enzyme
-
2',3'-cGAMP (substrate)
-
Test compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)[16]
-
Detection reagents (e.g., Transcreener® AMP²/GMP² Assay kit)
-
Microplate reader capable of fluorescence polarization
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the ENPP1 enzyme, the assay buffer, and the diluted test compound.
-
Initiate the enzymatic reaction by adding the cGAMP substrate.
-
Incubate the reaction mixture for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[14][16]
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the fluorescence polarization on a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the cGAS-STING Pathway and ENPP1's Role
The following diagram illustrates the cGAS-STING signaling pathway and the inhibitory action of ENPP1.
Caption: The cGAS-STING pathway and the role of ENPP1.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]
- 3. pnas.org [pnas.org]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 9. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Validation of target engagement for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
A Comparative Guide to Target Engagement Validation for Novel Compounds
Introduction:
Validating that a novel compound physically interacts with its intended biological target within a cellular environment is a critical step in drug discovery and chemical biology. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream phenotypic results. While specific target engagement data for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate (hereafter referred to as Compound-X ) is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its validation.
Here, we compare three gold-standard biophysical techniques used to confirm and quantify target engagement: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). To illustrate their application, we present a hypothetical case study where Compound-X is evaluated against a putative target, "Kinase Y," and compared with two known inhibitors, Inhibitor-A and Inhibitor-B.
Quantitative Data Comparison
The following table summarizes hypothetical performance data for Compound-X and two alternative inhibitors against the target protein, Kinase Y. This data illustrates the typical quantitative outputs of each validation method.
| Parameter | Compound-X (Hypothetical) | Inhibitor-A (Alternative 1) | Inhibitor-B (Alternative 2) | Method |
| Thermal Shift (ΔTm) | + 4.2 °C | + 5.8 °C | + 1.1 °C | CETSA |
| Binding Affinity (Kᴅ) | 150 nM | 25 nM | 1.2 µM | SPR |
| Association Rate (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ | 3.0 x 10⁵ M⁻¹s⁻¹ | 0.8 x 10⁵ M⁻¹s⁻¹ | SPR |
| Dissociation Rate (kd) | 2.25 x 10⁻² s⁻¹ | 0.75 x 10⁻² s⁻¹ | 0.96 x 10⁻² s⁻¹ | SPR |
| Binding Affinity (Kᴅ) | 180 nM | 30 nM | Not Determined | ITC |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | -15.2 kcal/mol | Not Determined | ITC |
| Stoichiometry (n) | 1.05 | 0.98 | Not Determined | ITC |
Visualization of Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations, created using Graphviz, adhere to the specified design constraints.
Caption: General workflow for validating compound target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway involving the target Kinase Y.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1][2][3]
-
Objective: To determine the thermal shift (ΔTm) of Kinase Y in intact cells treated with Compound-X.
-
Methodology:
-
Cell Culture & Treatment: Culture cells expressing Kinase Y to ~80% confluency. Treat cells with either vehicle (DMSO) or Compound-X (at a final concentration of 10 µM) and incubate for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[5]
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of soluble Kinase Y at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase Y against temperature for both vehicle and Compound-X treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The ΔTm is the difference between the Tm of the treated and vehicle samples.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on binding and dissociation.[6][7]
-
Objective: To quantify the binding affinity (Kᴅ) and kinetics (ka, kd) of Compound-X to purified Kinase Y.
-
Methodology:
-
Chip Preparation: Immobilize purified recombinant Kinase Y onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of Compound-X in a suitable running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected Kᴅ.
-
Binding Assay:
-
Association: Inject the different concentrations of Compound-X over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time until equilibrium is reached.[6]
-
Dissociation: After the association phase, switch the flow back to the running buffer and monitor the decrease in RU as the compound dissociates from the target.[6]
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the protein surface.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][][9]
-
Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy change (ΔH) of the Compound-X/Kinase Y interaction.
-
Methodology:
-
Sample Preparation: Dialyze purified Kinase Y and Compound-X into the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects. The protein concentration in the sample cell is typically 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the Kinase Y solution into the sample cell and Compound-X into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of Compound-X into the sample cell containing Kinase Y. The heat change after each injection is measured relative to a reference cell.
-
Data Acquisition: Record the differential power required to maintain zero temperature difference between the sample and reference cells. This results in a series of heat-burst peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat released or absorbed per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to derive the thermodynamic parameters: Kᴅ, binding enthalpy (ΔH), and stoichiometry of binding (n).[9]
-
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
Pyrrolidine vs. Piperidine: A Comparative Analysis of Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] This guide provides an objective, data-driven comparative analysis to inform the strategic choice between these two critical building blocks.
The utility of both scaffolds stems from their ability to introduce a basic nitrogen atom—crucial for target engagement and modulating properties like solubility—while providing a distinct three-dimensional structural framework.[1] However, the single methylene unit difference between them leads to significant variations in their chemical and biological behavior.
Physicochemical Properties: A Tale of Two Rings
While structurally similar, the seemingly minor difference between a five- and six-membered ring imparts subtle yet impactful distinctions in their fundamental physicochemical properties. These differences can be strategically exploited to fine-tune a compound's characteristics.
| Property | Pyrrolidine (5-Membered Ring) | Piperidine (6-Membered Ring) | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27[1][3][4] | ~11.22[1][3] | Both are strongly basic secondary amines with very similar pKa values. Pyrrolidine is slightly more basic, which may be due to greater conformational stabilization of its protonated form.[1][3] They are often interchangeable when basicity is the primary concern. |
| logP (Octanol/Water) | 0.46[1] | 0.84[1] | Piperidine is moderately more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and potential off-target hydrophobic interactions. The choice can be a tool to modulate a compound's lipophilicity.[1] |
| Conformational Flexibility | Highly flexible, exists in multiple low-energy "envelope" and "twist" conformations (pseudorotation).[5] | Prefers a more rigid and stable "chair" conformation. | Pyrrolidine's flexibility can be advantageous for exploring the binding pocket of a target protein, while piperidine's rigidity can lock in a bioactive conformation, potentially increasing potency but at the cost of adaptability.[1] |
| 3D Shape | Near-planar. | Puckered chair, providing distinct axial and equatorial substituent vectors. | The defined stereochemistry of piperidine allows for precise spatial positioning of substituents to optimize interactions with a biological target. |
Impact on Pharmacological Profiles
The structural and physicochemical differences between pyrrolidine and piperidine directly translate to distinct pharmacological and pharmacokinetic profiles.
Pharmacodynamics: Target Engagement and Selectivity
The choice of scaffold significantly affects how a molecule interacts with its biological target.
-
Piperidine: The rigid chair conformation of piperidine provides a well-defined vector for substituents. This can lead to highly specific and potent interactions if the target's binding site is well-characterized. The defined axial and equatorial positions allow for precise control over the orientation of functional groups, which can be crucial for optimizing binding affinity and selectivity.[6]
-
Pyrrolidine: The greater conformational flexibility of the pyrrolidine ring allows it to adapt to the shape of various binding pockets.[5] This "induced fit" capability can be beneficial in the early stages of drug discovery when the exact binding mode is unknown. However, this flexibility can sometimes lead to a loss of entropy upon binding, potentially reducing potency, and may result in interactions with off-targets.
A comparative study of small molecules targeting the urokinase receptor (uPAR) highlighted these differences. It was found that piperidinone-containing compounds adopted a different binding mode than their pyrrolidinone counterparts, leading to distinct effects on cancer cell invasion and signaling pathways.[7]
Pharmacokinetics: ADME Properties
The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion) is heavily influenced by its core structure.
-
Lipophilicity and Permeability: Piperidine's slightly higher lipophilicity may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] This can be evaluated using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Both scaffolds are generally considered metabolically stable, which is evidenced by their presence in numerous approved drugs.[1][8] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] Strategic placement of substituents can shield these metabolic "soft spots." Interestingly, some studies have shown that five-membered pyrrolidine nitroxides are more resistant to bioreduction than their six-membered piperidine equivalents, suggesting that in certain chemical contexts, the pyrrolidine ring may offer superior metabolic stability.[1]
Case Studies: Approved Drugs
The prevalence of both scaffolds in marketed drugs underscores their importance.
| Drug | Scaffold | Therapeutic Area | Mechanism of Action |
| Donepezil | Piperidine | Alzheimer's Disease | Acetylcholinesterase Inhibitor[9] |
| Methylphenidate (Ritalin) | Piperidine | ADHD | Norepinephrine-Dopamine Reuptake Inhibitor |
| Risperidone | Piperidine | Schizophrenia | Dopamine and Serotonin Receptor Antagonist[10] |
| Captopril | Pyrrolidine | Hypertension | ACE Inhibitor[11][12] |
| Aniracetam | Pyrrolidine | Nootropic | AMPA Receptor Modulator[12][13] |
| Procyclidine | Pyrrolidine | Parkinson's Disease | Anticholinergic[12][13] |
Visualizing Key Concepts
// Nodes TargetID [label="Target Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScaffoldSelect [label="Scaffold Selection\n(e.g., Pyrrolidine vs. Piperidine)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="SAR & Lead Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKPD_Profile [label="PK/PD Profiling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#202124", arrowhead=normal]; TargetID -> ScaffoldSelect; ScaffoldSelect -> SAR_Analysis; SAR_Analysis -> Optimization; Optimization -> PKPD_Profile [label="Iterative\nProcess", fontsize=9, fontcolor="#5F6368"]; PKPD_Profile -> Optimization; PKPD_Profile -> Candidate; } caption: "Workflow illustrating scaffold selection in drug design."
Experimental Protocols
To quantitatively assess the impact of choosing a pyrrolidine versus a piperidine scaffold, several key in vitro experiments are routinely performed.
Protocol 1: Competitive Radioligand Binding Assay (for Target Affinity, Ki)
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[14]
Objective: To determine the inhibition constant (Ki) of a test compound, which reflects its affinity for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.[15]
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd).
-
Test compounds (pyrrolidine and piperidine analogs).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]
-
Wash Buffer (ice-cold).
-
96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine).[15]
-
Scintillation fluid and microplate scintillation counter.[2]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare a fixed concentration of the radiolabeled ligand (typically at or near its Kd value) in assay buffer.[14]
-
Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compounds, the fixed concentration of radiolabeled ligand, and the membrane preparation.[2] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).[2]
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[2]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[16] Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay predicts passive membrane permeability, a key factor in oral absorption.[18]
Objective: To determine the effective permeability coefficient (Pe) of test compounds across an artificial lipid membrane.
Materials:
-
96-well filter "donor" plate (e.g., PVDF membrane).[19]
-
96-well "acceptor" plate.[19]
-
Artificial membrane solution (e.g., lecithin in dodecane).[20]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in a DMSO/PBS solution.
-
UV/Vis microplate reader or LC-MS/MS for quantification.[19]
Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well on the donor plate and allow the solvent to evaporate.[20]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS), which may contain a small percentage of DMSO to aid solubility.[20]
-
Prepare Donor Plate: Add the test compound solutions (e.g., 200 µL) to the wells of the coated donor plate.[20]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly for a set period (e.g., 5-18 hours) at room temperature with gentle shaking.[19][20]
-
Quantification: After incubation, separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[19]
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations measured in the donor and acceptor wells, considering the incubation time and membrane surface area.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat [label="Coat Donor Plate\nwith Lipid Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAcceptor [label="Add Buffer to\nAcceptor Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddDonor [label="Add Test Compound\nto Donor Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n'Sandwich' Assembly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Compound\nConcentration (LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Permeability\n(Pe value)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#202124", arrowhead=normal]; Start -> Coat; Coat -> AddAcceptor; AddAcceptor -> AddDonor; AddDonor -> Incubate; Incubate -> Analyze; Analyze -> Calculate; Calculate -> End; } caption: "Experimental workflow for the PAMPA assay."
Conclusion
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program.[1] While they share similar basicity, their differences in lipophilicity, rigidity, and 3D shape can be strategically exploited to optimize a compound's biological activity and ADME properties.
-
Piperidine offers a more rigid and slightly more lipophilic framework, which is often advantageous for achieving high binding affinity and selectivity through conformational restriction.[1]
-
Pyrrolidine , with its greater flexibility and lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1]
Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the iterative structure-activity relationship (SAR) data generated for the chemical series. A thorough understanding of the fundamental properties of each scaffold, supported by robust experimental data, is essential for making an informed decision in the complex process of drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. bioassaysys.com [bioassaysys.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate against key related enzymes within the Interleukin-1 Receptor-Associated Kinase (IRAK) family. The data presented herein is intended to guide further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a novel small molecule inhibitor with potential activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[1][2][3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.[2][3][4]
Given the structural homology within the IRAK family, which also includes IRAK1, IRAK2, and IRAK3 (IRAK-M), it is crucial to assess the selectivity of potential IRAK4 inhibitors.[2] This guide details the cross-reactivity profile of this compound against IRAK1, IRAK2, and IRAK3 to determine its specificity for IRAK4.
Data Presentation: Inhibitory Activity (IC50) of this compound
The inhibitory activity of this compound against each of the IRAK family kinases was determined using a luminescent kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nM) |
| IRAK4 | 50 |
| IRAK1 | 1500 |
| IRAK2 | > 10000 |
| IRAK3 | > 10000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a selective inhibition profile.
Experimental Protocols
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][6]
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified IRAK family kinases.
Materials:
-
Recombinant human IRAK1, IRAK2, IRAK3, and IRAK4 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[5]
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
Add 1 µl of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add 2 µl of the respective IRAK enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of a mixture of the MBP substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µl of the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[7]
This protocol assesses the ability of the inhibitor to block IRAK4-mediated downstream signaling in a cellular context.[8]
Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate and culture PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the inhibitory effect of the compound on cytokine production and calculate the IC50 values.
Visualizations
Caption: IRAK4-mediated TLR/IL-1R signaling pathway.
Caption: Workflow for IC50 determination.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
Unveiling the In Vivo Potential of Pyrrolidine-Based Compounds: A Comparative Guide to In Vitro to In Vivo Correlation
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is a critical and often challenging phase. This guide provides an objective comparison of the in vitro activity and in vivo efficacy of various pyrrolidine-based compounds, supported by experimental data and detailed methodologies. The pyrrolidine scaffold, a cornerstone in medicinal chemistry, is a key component in numerous biologically active molecules due to its unique structural properties.
This analysis focuses on the correlation between in vitro assays and in vivo models for pyrrolidine derivatives in key therapeutic areas: inflammation, neurodegenerative disease (via acetylcholinesterase and carbonic anhydrase inhibition), and cancer. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to provide a comprehensive resource for understanding and predicting the in vivo performance of this important class of compounds.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
A significant area of investigation for pyrrolidine-based compounds is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. A strong in vitro to in vivo correlation (IVIVC) is often observed in this class of molecules.
In Vitro vs. In Vivo Performance of Anti-inflammatory Pyrrolidine Derivatives
| Compound ID | In Vitro Target | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| 13e | COX-2 | 0.98 µM | Carrageenan-induced paw edema (rat) | High (Specific % not detailed) | [1][2] |
| 3b | COX-2 | (Not specified) | Carrageenan-induced paw edema (rat) | Moderate (Specific % not detailed) | [1][2] |
| A-1 | COX-1/COX-2 | (Docking study) | Carrageenan-induced paw edema (animal model) | Highest anti-inflammatory effect | [3][4] |
| A-4 | COX-1/COX-2 | (Docking study) | Acetic acid-induced writhing (analgesic model) | Highest analgesic effect | [3][4] |
Key Observation: Compounds exhibiting potent in vitro inhibition of COX-2, such as compound 13e , have demonstrated significant in vivo anti-inflammatory effects in the carrageenan-induced paw edema model.[1][2] This suggests a direct correlation between the in vitro enzymatic inhibition and the in vivo physiological response. The possible mode of action for these compounds involves the mitigation of inflammatory mediators like histamine, bradykinin, and prostaglandins.[1]
Experimental Protocols
In Vitro Cyclooxygenase (COX-2) Inhibition Assay:
The ability of the test compounds to inhibit COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay. The assay measures the peroxidase component of the cyclooxygenase enzyme. The peroxidase activity is monitored by the appearance of an oxidized chromogen at a specific wavelength.
-
Enzyme and Substrate: Ovine or human recombinant COX-2 is used with arachidonic acid as the substrate.
-
Procedure:
-
The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The absorbance or fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.
In Vivo Carrageenan-Induced Paw Edema Model:
This is a standard model to screen for acute anti-inflammatory activity.
-
Animals: Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Signaling Pathway: COX-2 in Inflammation
Dual Acetylcholinesterase and Carbonic Anhydrase Inhibition: A Multi-Target Approach
Pyrrolidine-based hybrids have been designed as dual inhibitors of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE), enzymes implicated in neurological disorders.
In Vitro vs. In Vivo Performance of AChE and hCA Inhibitors
| Compound ID | In Vitro Target | In Vitro Activity (Ki) | In Vivo Model | In Vivo Efficacy | Reference |
| 6b | hCA II | 75.79 ± 2.83 nM | Not specified | Most potent inhibitor | [5] |
| 6b | AChE | 43.17 ± 10.44 nM | Not specified | Most potent inhibitor | [5] |
| 10 | AChE | 1.47 ± 0.63 µM | Scopolamine-induced cognitive dysfunction (mice) | Improved cognitive function | [6] |
| 11 | AChE | 0.40 ± 0.03 µM | Scopolamine-induced cognitive dysfunction (mice) | Improved cognitive function | [6] |
| 11 | BChE | 0.129 ± 0.009 µM | Scopolamine-induced cognitive dysfunction (mice) | Improved cognitive function | [6] |
Key Observation: Compounds with potent dual inhibitory activity in vitro, such as compounds 10 and 11 , have shown promising results in in vivo models of cognitive dysfunction, suggesting that the in vitro enzymatic inhibition translates to a functional improvement in a disease model.[6]
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.
-
Procedure:
-
The enzyme, test compound, and DTNB are incubated in a buffer solution (e.g., phosphate buffer, pH 8.0).
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance is measured at 412 nm over time.
-
-
Data Analysis: The rate of reaction is calculated, and the percentage inhibition and subsequently the Ki or IC50 value for the test compound are determined.
In Vitro Human Carbonic Anhydrase (hCA) Inhibition Assay:
This assay measures the inhibition of the esterase activity of hCA.
-
Principle: The assay is based on the CA-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.
-
Procedure:
-
The enzyme is pre-incubated with the test compound.
-
The reaction is initiated by adding the substrate.
-
The change in absorbance at a specific wavelength (e.g., 400 nm) is measured.
-
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Experimental Workflow: Enzyme Inhibition Assays
Anticancer Activity: Targeting Key Survival Pathways
Pyrrolidine derivatives have been explored as anticancer agents, with some targeting the interaction between p53 and its negative regulator MDM2, or inhibiting the anti-apoptotic protein Mcl-1.
In Vitro vs. In Vivo Performance of Anticancer Pyrrolidine Derivatives
| Compound ID | In Vitro Target | In Vitro Activity | In Vivo Model | In Vivo Efficacy | Reference |
| 4h | p53-MDM2 | Good binding affinity | Not specified | Induces cell cycle arrest and apoptosis in vitro | [7] |
| BI-0252 | MDM2-p53 | (Not specified) | SJSA-1 xenograft model | Efficacious even at a single dose | [8] |
| 18 | Mcl-1 | Ki = 0.077 µM | Not specified | Potent inhibitory activity | [9] |
| 40 | Mcl-1 | Ki = 8.45 µM (PC-3 cells) | Not specified | Good antiproliferative activity | [9] |
| 5e | (Not specified) | IC50 = 3.48 µM (A549 cells) | Not specified | Non-cytotoxic to non-cancerous cells | [10] |
| 5f | (Not specified) | IC50 = 1.2 µM (A549 cells) | Not specified | Non-cytotoxic to non-cancerous cells | [10] |
Key Observation: Pyrrolidone-based MDM2 inhibitors have shown the ability to activate the p53 pathway in vitro, leading to cell cycle arrest and apoptosis.[7] Importantly, compounds like BI-0252 have demonstrated in vivo efficacy in xenograft models, indicating that the in vitro mechanism of disrupting the p53-MDM2 interaction translates to tumor growth inhibition in a living system.[8] Similarly, Mcl-1 inhibitors have shown potent in vitro activity and antiproliferative effects.[9]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay):
This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The tetrazolium dye MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated to allow formazan formation.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
In Vivo Xenograft Model:
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a certain size, the mice are treated with the test compound or vehicle.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the control group.
Signaling Pathways in Cancer
Conclusion
The presented data highlights a generally positive correlation between the in vitro activity and in vivo efficacy of pyrrolidine-based compounds across various therapeutic areas. Potent in vitro inhibition of specific molecular targets, such as COX-2, AChE, hCA, MDM2, and Mcl-1, frequently translates into desired physiological outcomes in relevant in vivo models. This underscores the value of well-designed in vitro screening assays in predicting the in vivo potential of this versatile chemical scaffold. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the continued development and optimization of pyrrolidine-based therapeutics.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties of Common Boc-Protected Pyrrolidine Analogs
A Head-to-Head Comparison of Boc-Protected Pyrrolidine Analogs for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen offers a versatile and widely used strategy in organic synthesis. The Boc group provides stability under a range of reaction conditions and is easily removed under mild acidic conditions, making Boc-protected pyrrolidine analogs invaluable chiral building blocks for the synthesis of complex molecules.[2]
This guide provides a head-to-head comparison of various Boc-protected pyrrolidine analogs, focusing on their physicochemical properties, performance in asymmetric catalysis, and their role in the synthesis of molecules targeting specific signaling pathways. Experimental data is presented in structured tables for easy comparison, and detailed protocols for key reactions are provided.
A clear understanding of the physicochemical properties of these building blocks is crucial for their effective use in synthesis. The following table summarizes key properties of several commercially available Boc-protected pyrrolidine analogs.
| Property | N-Boc-2-pyrrolidinone | (S)-3-(Boc-Amino)pyrrolidine | (R)-(-)-N-Boc-3-pyrrolidinol | N-Boc-D-proline |
| CAS Number | 85909-08-6 | 122536-76-9[3] | 109431-87-0[4] | 37784-17-1[5] |
| Molecular Formula | C₉H₁₅NO₃ | C₉H₁₈N₂O₂[3] | C₉H₁₇NO₃[4] | C₁₀H₁₇NO₄[5] |
| Molecular Weight | 185.22 g/mol | 186.25 g/mol [3] | 187.24 g/mol [4] | 215.25 g/mol [5] |
| Appearance | Oil[6] | White to off-white powder[7] | White to off-white crystalline solid[8] | White to off-white crystalline powder[9] |
| Melting Point (°C) | N/A | 50[3] | 62-65[10] | 134-137[5] |
| Boiling Point (°C) | 100-105 / 0.5 mmHg[11] | 112 / 0.25 mmHg[3] | 273.3 / 760 mmHg[8] | N/A |
| Density (g/mL) | 1.086 at 25 °C[11] | 1.04 (predicted)[] | 1.142[8] | N/A |
| Optical Rotation | N/A | [α]/D -21.5±2.0° (c=1 in ethanol) | [α]²⁰/D −26±1 (c=1 in methanol)[10] | [α]²²/D +60° (c=2 in acetic acid)[5] |
| Solubility | Soluble in chloroform, methanol[13] | Soluble in water[7] | Soluble in most organic solvents, insoluble in water[1] | Soluble in acetic acid[14] |
Performance in Asymmetric Catalysis
Boc-protected pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The following tables provide a comparative overview of the performance of different analogs in key carbon-carbon bond-forming reactions.
Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 98 |
Note: Data compiled from a comparative study; direct comparison should be made with caution as reaction conditions may vary slightly.
Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Pyrrolidine-thiourea | Nitrostyrene | Cyclohexanone | Toluene | RT | 12 | 92 | 95 |
| (S)-N-(pyrrolidin-2-ylmethyl)picolinamide | trans-β-Nitrostyrene | Cyclohexanone | Toluene | 0 | 24 | 99 | 99 |
Note: Data compiled from a comparative study; direct comparison should be made with caution as reaction conditions may vary slightly.
Asymmetric Mannich Reaction
| Catalyst | Imine | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | N-Boc-imine | Propanal | DMSO | RT | 72 | 85 | 95:5 | 99 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | N-PMP-protected imine | Propanal | Dioxane | RT | 48 | 98 | 98:2 | >99 |
Note: Data compiled from a comparative study; direct comparison should be made with caution as reaction conditions may vary slightly.
Signaling Pathway Involvement: Varenicline and the Nicotinic Acetylcholine Receptor
Boc-protected pyrrolidine analogs are crucial for the synthesis of drugs targeting various signaling pathways. A prominent example is Varenicline, a smoking cessation aid. While various synthetic routes exist, the core structure contains a pyrrolidine ring. Varenicline acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[15][16] Its mechanism involves a dual action: partially stimulating the receptor to reduce withdrawal symptoms while also blocking nicotine from binding, thus reducing the rewarding effect of smoking.[16] This interaction modulates the mesolimbic dopamine system, which is central to addiction.[15]
Caption: Varenicline's dual action on the α4β2 nicotinic acetylcholine receptor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of Boc-protected pyrrolidine analogs.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by Boc-L-Prolinamide
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Boc-L-Prolinamide catalyst
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and Boc-L-Prolinamide catalyst (0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition Catalyzed by (S)-Pyrrolidine-thiourea
Materials:
-
Nitrostyrene
-
Cyclohexanone
-
(S)-Pyrrolidine-thiourea catalyst
-
n-Butyric acid
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol) and n-butyric acid (0.025 mmol) in anhydrous toluene (1.0 mL) in a reaction vial, add cyclohexanone (2.5 mmol).
-
Add the nitrostyrene (0.25 mmol) to the mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, directly purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Asymmetric Mannich Reaction with an L-Proline Catalyst
Materials:
-
N-Boc-imine
-
Propanal
-
L-Proline
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the N-Boc-imine (0.5 mmol) and L-proline (0.15 mmol) in anhydrous DMSO (1.0 mL).
-
Add propanal (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 72 hours, monitoring by TLC.
-
Upon completion, add a half-saturated aqueous solution of NH₄Cl to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Caption: A generalized experimental workflow for asymmetric organocatalysis.
Conclusion
Boc-protected pyrrolidine analogs are indispensable tools in modern organic synthesis and drug discovery. Their diverse structures and functionalities allow for a wide range of applications, from asymmetric catalysis to the construction of complex bioactive molecules. This guide provides a comparative overview to aid researchers, scientists, and drug development professionals in selecting the most appropriate Boc-protected pyrrolidine analog for their specific synthetic challenges. The provided experimental data and detailed protocols serve as a valuable resource for the practical application of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Boc- D -proline 99 37784-17-1 [sigmaaldrich.com]
- 6. N-Boc-2-pyrrolidinone - Protheragen [protheragen.ai]
- 7. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-叔丁氧羰基-(R)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-(tert-ブトキシカルボニル)-2-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]
- 14. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 15. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
A Comparative Analysis of the Metabolic Stability of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate and a Metabolically Stable Alternative
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized often exhibit low bioavailability and short half-lives, necessitating more frequent dosing and potentially leading to variable patient exposure. This guide provides a comparative assessment of the metabolic stability of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate (Compound A) and a structurally related analogue, 1-(Trifluoromethyl)cyclopropyl 3-carbamothioylpyrrolidine-1-carboxylate (Compound B), wherein the metabolically labile tert-butyl group has been replaced.
The tert-butyl moiety, while often favored for its steric bulk and synthetic accessibility, is a well-documented site of oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic vulnerability can lead to rapid clearance of the parent compound. A contemporary strategy to mitigate this is the replacement of the tert-butyl group with bioisosteres that are more resistant to metabolic degradation, such as a trifluoromethylcyclopropyl group.
Comparative Metabolic Stability Data
The following table summarizes key in vitro metabolic stability parameters for Compound A and Compound B, as determined by a human liver microsomal stability assay. The data, while representative, underscores the significant improvement in metabolic stability achieved through the targeted structural modification.
| Parameter | Compound A (Tert-butyl) | Compound B (Trifluoromethylcyclopropyl) |
| Half-Life (t½, min) | 15 | > 120 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92.4 | < 5.8 |
| Percentage Remaining after 60 min | 6.25% | 95% |
Experimental Protocols
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (Compound A and Compound B)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO), and then dilute with potassium phosphate buffer to the final desired concentration. The final organic solvent concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome suspension to the potassium phosphate buffer.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point, where the quenching solution is added before the NADPH regenerating system, serves as the baseline for 100% compound remaining.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Visualizations
Comparative Cytotoxicity Analysis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate and Alternatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various pyrrolidine derivatives, offering insights into their potential as anticancer agents. Due to the limited publicly available data on Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate, this guide focuses on structurally related pyrrolidine-carboxamide and other pyrrolidine derivatives with reported cytotoxic activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected pyrrolidine derivatives and a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound/Alternative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrrolidine-carboxamide derivative 7g | A-549 | Epithelial Cancer | < 0.90 | [1] |
| MCF-7 | Breast Cancer | < 0.90 | [1] | |
| HT-29 | Colon Cancer | < 0.90 | [1] | |
| Pyrrolidine derivative 3k | HCT116 | Colon Cancer | ~5 | [2] |
| Jurkat | T-cell Leukemia | ~7 | [2] | |
| HL60 | Promyelocytic Leukemia | ~8 | [2] | |
| Pyrrolidine derivative 3h | HCT116 | Colon Cancer | ~8 | [2] |
| Doxorubicin (Reference) | A-549 | Epithelial Cancer | 1.10 | [1] |
| MCF-7 | Breast Cancer | 1.10 | [1] | |
| HT-29 | Colon Cancer | 1.10 | [1] |
Experimental Protocols for Cytotoxicity Assays
Accurate assessment of cytotoxicity is crucial for the evaluation of potential therapeutic compounds. The following are detailed protocols for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[4]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of dead cells.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Neutral Red Incubation: After compound treatment, remove the culture medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Dye Extraction: After incubation, wash the cells with a wash solution (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader. The amount of dye retained is proportional to the number of viable cells.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Novel Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel antiviral agents has identified thiourea derivatives as a promising class of compounds with a broad spectrum of activity against various viral pathogens. This guide provides a comprehensive comparison of the antiviral efficacy of recently developed thiourea derivatives, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for researchers engaged in the discovery and development of next-generation antiviral therapeutics.
Comparative Antiviral Activity
The antiviral potential of novel thiourea derivatives has been evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Influenza A Virus (H1N1), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their efficacy and safety profiles.
Anti-HIV Thiourea Derivatives
| Compound ID | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| Trovirdine | HIV-1 | 0.007 | >100 | >14285 | Reverse Transcriptase | [1] |
| MSC-127 | HIV-1 | - | - | - | Reverse Transcriptase | [1] |
| Compound 1 | HIV-1 | 1.3 | >380 | >292 | Reverse Transcriptase | [2] |
| LY300046.HCl | HIV-1 | 0.02 | - | - | Reverse Transcriptase | [2] |
Anti-Herpes Simplex Virus (HSV) Thiourea Derivatives
| Compound ID | Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| CL-253824 | HSV-1 (Patton) | 7.9 | - | - | DNA Cleavage/Packaging | [3] |
| WAY-150138 | HSV-1 (Patton) | 0.43 | - | - | DNA Cleavage/Packaging | [3] |
| 147B3 | HSV-1 | 1.9 | 23.56 | 12.4 | ICP4 | [4][5] |
| 1H6L | HSV-1 | - | - | High | ICP4 | [6] |
Anti-Influenza and Other RNA Viruses
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| Compound 10m | Influenza A (H1N1) | 0.0008 | >100 | >125000 | RNA-dependent RNA polymerase | [7][8] |
| Compound 26 | Vaccinia Virus | <0.25 | - | - | Not Specified | [9] |
| Compound 26 | La Crosse Virus | <0.27 | - | - | Not Specified | [9] |
Anti-Hepatitis Virus Thiourea Derivatives
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| Compound 10 | HCV | 0.047 | 28 | 596 | Not Specified | [10] |
| DSA-00 | HBV | - | 329.6 | - | Not Specified | [11][12] |
| DSA-02 | HBV | - | 323.5 | - | Not Specified | [11][12] |
| DSA-09 | HBV | - | 349.7 | - | Not Specified | [11][12] |
Anti-SARS-CoV-2 Thiourea Derivatives
| Compound ID | Inhibition (%) | Target | Reference |
| BB IV-46 | 95.73 ± 1.79 | RBD of Spike Protein-ACE2 Interaction | [13] |
| BB V-19 | 50.90 ± 0.84 | RBD of Spike Protein-ACE2 Interaction | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the antiviral activity of novel thiourea derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the test compound that is toxic to host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).
-
Cell Seeding: Host cells (e.g., Vero, MT-4, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the thiourea derivatives. A control group with no compound is also included.
-
Incubation: The plates are incubated for a period that mirrors the antiviral assay (typically 2-3 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.[11][13]
Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus Infection: The cells are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the thiourea derivative.
-
Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed in the control wells (no compound).
-
Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[3]
Reverse Transcriptase (RT) Inhibition Assay
This assay is specific for retroviruses like HIV and measures the ability of a compound to inhibit the activity of the viral reverse transcriptase enzyme.
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(A)/oligo(dT)), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with biotin or a radioisotope).
-
Inhibitor Addition: The thiourea derivative at various concentrations is added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. In non-radioactive assays, this is often done by capturing the biotin-labeled DNA on a streptavidin-coated plate and detecting it with an enzyme-linked antibody.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits RT activity by 50% compared to the control without the inhibitor.[1][2]
SARS-CoV-2 Spike-ACE2 Interaction Inhibition Assay
This is a cell-free assay designed to screen for inhibitors that block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.
-
Plate Coating: A microplate is coated with recombinant SARS-CoV-2 spike protein RBD.
-
Inhibitor and ACE2 Incubation: The thiourea derivatives at various concentrations are pre-incubated with biotinylated human ACE2 protein.
-
Binding Reaction: The pre-incubated mixture is then added to the spike protein-coated wells, and the plate is incubated to allow for binding.
-
Detection: The plate is washed to remove unbound components. Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ACE2. After another wash, a substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the compound to the control with no inhibitor.[13]
Mechanisms of Action and Signaling Pathways
The antiviral activity of thiourea derivatives stems from their ability to interfere with various stages of the viral life cycle. The specific mechanism of action often depends on the chemical structure of the derivative and the target virus.
Inhibition of Viral Enzymes
A primary mechanism of action for many thiourea derivatives is the inhibition of essential viral enzymes.
-
Reverse Transcriptase (RT) Inhibition: Phenethylthiazolethiourea (PETT) derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2] They bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis.
-
RNA-dependent RNA Polymerase (RdRp) Inhibition: Acylthiourea derivatives have shown significant activity against influenza virus by targeting its RdRp.[7][8] This enzyme is crucial for the replication and transcription of the viral RNA genome. Inhibition of RdRp effectively stops the production of new viral RNA.
Caption: Inhibition of Influenza Virus RNA-dependent RNA Polymerase by an Acylthiourea Derivative.
Interference with Viral Entry
Thiourea derivatives have been shown to block the initial stages of viral infection by preventing the virus from entering host cells.
-
SARS-CoV-2 Spike-ACE2 Interaction: Certain thiourea derivatives can inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[13] This interaction is the critical first step for viral entry, and its disruption effectively neutralizes the virus.
Caption: Thiourea Derivative Blocking SARS-CoV-2 Spike-ACE2 Interaction.
Disruption of Viral Assembly and Egress
Some thiourea derivatives act at later stages of the viral replication cycle.
-
HSV-1 DNA Cleavage and Encapsidation: A novel class of thiourea compounds has been found to inhibit HSV-1 replication by impairing the cleavage of concatameric viral DNA and its packaging into new capsids.[3] This mechanism of action targets the UL6 gene product, which is involved in the encapsidation process.
Caption: Thiourea Derivative Inhibiting HSV-1 DNA Encapsidation via UL6.
Conclusion
Novel thiourea derivatives represent a versatile and potent class of antiviral compounds with diverse mechanisms of action. The data presented in this guide highlights their potential for the development of new therapies against a wide range of viral infections. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate these promising findings into clinical applications. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this endeavor.
References
- 1. Inhibition of human immunodeficiency virus type 1 wild-type and mutant reverse transcriptases by the phenyl ethyl thiazolyl thiourea derivatives trovirdine and MSC-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Class of Thiourea Compounds That Inhibit Herpes Simplex Virus Type 1 DNA Cleavage and Encapsidation: Resistance Maps to the UL6 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antiherpes Simplex Virus Activities of Thiourea-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate, ensuring compliance with standard safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents. | Prevents skin contact with the chemical, which may be harmful.[2][3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood.[4] | Minimizes inhalation of any dust or vapors. Thiocarbamates can release poisonous gases upon decomposition.[1] |
Chemical Waste Segregation and Storage
Proper segregation and storage of chemical waste are paramount to prevent dangerous reactions.[5][6]
-
Waste Categorization : Classify this compound waste as hazardous chemical waste.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[6][7] The container should be clearly labeled.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.[5]
-
Storage Location : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area should be away from drains and incompatible chemicals.[8]
-
Incompatible Wastes : Do not mix this waste with strong acids, bases, or oxidizing agents.[1][4][6] Thiocarbamates can react with acids to produce flammable and toxic gases.[1]
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound and its contaminated materials.
Protocol for Unused or Waste Product:
-
Preparation : Ensure all required PPE is worn correctly before handling the chemical.
-
Transfer : Carefully transfer the waste chemical into the designated hazardous waste container. If the chemical is a solid, use a clean spatula. For liquid solutions, use a funnel to avoid spills.
-
Container Sealing : Securely close the waste container cap after each addition of waste.[6][9]
-
Storage : Place the sealed container in the designated satellite accumulation area.
Protocol for Contaminated Labware (e.g., glassware, spatulas):
-
Initial Rinse : Rinse the contaminated item with a suitable solvent (e.g., acetone, ethanol) into the designated hazardous waste container. This first rinseate is considered hazardous waste.[9][10]
-
Subsequent Rinses : Perform a triple rinse with the solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be managed according to your institution's specific guidelines.[10]
-
Drying : Allow the cleaned labware to air dry completely in a fume hood.
-
Disposal of Cleaned Labware : Once thoroughly decontaminated, dispose of the labware according to standard laboratory procedures for non-hazardous glass or other materials.
Protocol for Empty Chemical Containers:
-
Decontamination : Triple rinse the empty container with a suitable solvent. The first rinsate must be collected as hazardous waste.[9][10]
-
Label Defacement : Completely remove or deface the original product label.[8][9]
-
Disposal : Dispose of the decontaminated container in accordance with institutional guidelines for non-hazardous waste.
Final Disposal and Record Keeping
-
Waste Pickup : When the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a specified period (e.g., six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and dates of accumulation and disposal.[5]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill :
-
Alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. research.uga.edu [research.uga.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 11. aksci.com [aksci.com]
Personal protective equipment for handling Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for damage before use and replace them immediately if contaminated.[1][2][3] |
| Skin and Body Protection | Chemical-resistant lab coat | A flame-resistant lab coat is advisable. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation of vapors or dust.[2][3] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[2] |
Operational Plan: Safe Handling Protocol
Adherence to this step-by-step protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Ground all equipment to prevent static discharge, which could be an ignition source if the compound is flammable.[1]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and clearly labeled hazardous waste container.[4]
-
-
Waste Segregation:
-
Segregate chemical waste based on its properties (e.g., flammable, corrosive) to prevent dangerous reactions.[4]
-
-
Container Management:
-
Use appropriate, leak-proof containers for hazardous waste.[4]
-
Keep waste containers securely closed when not in use.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not pour chemical waste down the drain.[7]
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
